(5-Chloro-2-methylphenyl)hydrazine
Description
The exact mass of the compound (5-Chloro-2-methylphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Chloro-2-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXJNWHUFWYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94447-40-2 | |
| Record name | (5-chloro-2-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (5-Chloro-2-methylphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methylphenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic compounds. Their utility is most notably demonstrated in the Fischer indole synthesis, a powerful method for creating the indole nucleus, a structural motif present in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] A thorough understanding of the physical properties of (5-Chloro-2-methylphenyl)hydrazine is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols for their determination, offering a valuable resource for scientists working with this versatile reagent.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine and its hydrochloride salt is presented below. It is important to note that while the hydrochloride salt is a common commercially available form, the freebase is often generated in situ or used directly in subsequent reactions.
| Property | (5-Chloro-2-methylphenyl)hydrazine | (5-Chloro-2-methylphenyl)hydrazine hydrochloride |
| CAS Number | 94447-40-2[1][4] | 5446-17-3[1][5] |
| Molecular Formula | C₇H₉ClN₂[1][4] | C₇H₁₀Cl₂N₂[5] |
| Molecular Weight | 156.61 g/mol [1][4] | 193.07 g/mol [5] |
| Appearance | Off-white to light brown crystalline solid (typical) | White to off-white crystalline solid (typical) |
| Melting Point | Data not available in the searched sources | Data not available in the searched sources |
| Boiling Point | Data not available in the searched sources | Data not available in the searched sources |
| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in non-polar solvents like hexane is expected to be lower. Water solubility is limited. | Soluble in water and lower alcohols. |
| Predicted XlogP | 2.8[6] | Not applicable |
Structural Elucidation and Spectroscopic Data
The structural integrity and purity of (5-Chloro-2-methylphenyl)hydrazine are critical for its successful application in synthesis. Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific experimental spectra for (5-Chloro-2-methylphenyl)hydrazine were not found in the searched literature, the expected spectral characteristics based on its structure and data from analogous compounds are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The methyl protons will present as a singlet at approximately δ 2.2-2.5 ppm. The hydrazine protons (-NHNH₂) will likely appear as two broad singlets, with chemical shifts that can be variable and are affected by solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon will appear at a higher field, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (5-Chloro-2-methylphenyl)hydrazine will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
-
N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group. A broader band may also be present due to the N-H of the secondary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the 1250-1350 cm⁻¹ range.
-
C-Cl stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (5-Chloro-2-methylphenyl)hydrazine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Predicted collision cross-section data for various adducts are available.[6]
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of (5-Chloro-2-methylphenyl)hydrazine.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of (5-Chloro-2-methylphenyl)hydrazine into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sample loss.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the melting point.
-
A nitrogen purge is used to maintain an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid (5-Chloro-2-methylphenyl)hydrazine to a known volume of the chosen solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution based on the dilution factor.
-
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Causality: Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identity confirmation and purity assessment.
Protocols:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of (5-Chloro-2-methylphenyl)hydrazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is completely dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
-
FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of (5-Chloro-2-methylphenyl)hydrazine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of (5-Chloro-2-methylphenyl)hydrazine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Separation and Detection: The compound will be vaporized and separated on the GC column based on its boiling point and polarity, followed by detection and fragmentation in the mass spectrometer.
-
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
Structural and Mechanistic Profiling of (5-Chloro-2-methylphenyl)hydrazine: A Technical Guide for Advanced Organic Synthesis
Executive Summary
(5-Chloro-2-methylphenyl)hydrazine is a highly versatile, substituted arylhydrazine that serves as a critical building block in modern organic synthesis and drug development[1]. Characterized by a rigid benzene scaffold substituted with a nucleophilic hydrazine moiety, an electron-withdrawing chlorine atom, and a sterically demanding methyl group, this compound is engineered for highly predictable reactivity[2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties, a self-validating protocol for its synthesis, and its definitive role in directing regioselective cyclizations, such as the Fischer Indole Synthesis[3].
Molecular Architecture & Physicochemical Properties
The chemical behavior of (5-Chloro-2-methylphenyl)hydrazine is dictated by the push-pull electronic effects and steric boundaries established by its substituents:
-
The Hydrazine Group (-NHNH₂): Positioned at C1, the adjacent nitrogen atoms exhibit the alpha-effect, making the terminal nitrogen a potent nucleophile capable of rapidly condensing with carbonyls to form hydrazones[1].
-
The 2-Methyl Group: This substituent acts as a critical steric blocker at the ortho position. In cyclization reactions, it completely prevents ring closure at C2, forcing reactions to proceed exclusively at the C6 position[1].
-
The 5-Chloro Group: As an electron-withdrawing halogen, it modulates the electron density of the aromatic ring. While it stabilizes certain transition states during cyclization, it also makes the precursor diazonium salt more susceptible to degradation, necessitating specific reducing agents during synthesis[1].
Quantitative Structural Data
The following table summarizes the core physicochemical metrics for both the free base and its more stable hydrochloride salt form[2],[4],[5].
| Property | Value |
| Preferred IUPAC Name | (5-Chloro-2-methylphenyl)hydrazine |
| CAS Number (Free Base) | 94447-40-2 |
| CAS Number (HCl Salt) | 5446-17-3 |
| Molecular Formula | C₇H₉ClN₂ (Base) / C₇H₁₀Cl₂N₂ (HCl Salt) |
| Molecular Weight | 156.61 g/mol (Base) / 193.07 g/mol (HCl Salt) |
| Exact Mass | 156.0454 Da |
| SMILES | CC1=C(NN)C=C(Cl)C=C1 |
Self-Validating Synthetic Protocol: Diazotization-Reduction
The primary route for synthesizing (5-Chloro-2-methylphenyl)hydrazine involves the diazotization of 5-chloro-2-methylaniline, followed by a rapid reduction[1].
Causality in Reagent Selection
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is the mandated reducing agent[1]. Weaker agents (like sodium sulfite) are insufficient because the electron-withdrawing 5-chloro group destabilizes the intermediate diazonium ion. SnCl₂ provides a robust, rapid single-electron transfer that drives the reduction to the hydrazine state before competing nucleophilic aromatic substitution or diazonium cleavage can occur.
Figure 1: Two-step diazotization-reduction workflow for synthesizing the target hydrazine.
Step-by-Step Methodology
-
Preparation of the Amine Salt: Suspend 1.0 equivalent of 5-chloro-2-methylaniline in a 10-fold volumetric excess of concentrated HCl. Stir vigorously at room temperature until a homogenous hydrochloride salt suspension forms.
-
Diazotization (0–5 °C): Cool the suspension in an ice-brine bath to 0 °C. Add 1.05 equivalents of aqueous Sodium Nitrite (NaNO₂) dropwise.
-
Self-Validation Check: Monitor the reaction with starch-iodide paper. An immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid. The strict <5 °C temperature prevents the diazonium from degrading into a phenol.
-
-
Reduction: In a separate flask, dissolve 2.5 equivalents of SnCl₂·2H₂O in concentrated HCl. Cool to 0 °C. Add this reducing solution dropwise to the diazonium mixture.
-
Self-Validation Check: A thick, off-white precipitate (the tin complex of the hydrazine) will form immediately, visually confirming successful reduction.
-
-
Isolation: Allow the mixture to warm to room temperature over 2 hours. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 5446-17-3). Isolating the HCl salt is highly recommended as it prevents atmospheric auto-oxidation[4],[6].
Mechanistic Application: Regioselective Fischer Indole Synthesis
The most powerful application of (5-Chloro-2-methylphenyl)hydrazine is in the synthesis of highly substituted, complex heterocyclic scaffolds via the Fischer Indole Synthesis[1],[3].
The Steric Funneling Effect
When this hydrazine reacts with an asymmetric ketone (e.g., 3-methylbutan-2-one), it first forms a hydrazone. Under acidic conditions, this tautomerizes to an ene-hydrazine, triggering a [3,3]-sigmatropic rearrangement[3].
Because the C2 position of the aryl ring is permanently blocked by the methyl group, the rearrangement is sterically funneled to the unsubstituted C6 position[1]. This predictable regioselectivity guarantees the formation of a specific indole architecture: the original C6 becomes C3a of the indole, pushing the 5-chloro group to the C4 position and the 2-methyl group to the C7 position. The resulting product is definitively 4-chloro-2,3,3,7-tetramethyl-3H-indole [3].
Figure 2: Regioselective Fischer Indole synthesis mechanism directed by the 2-methyl steric block.
Analytical Characterization & Quality Control
To validate the structural integrity of the synthesized (5-Chloro-2-methylphenyl)hydrazine before downstream application, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
According to predicted collision cross-section and exact mass profiling, researchers should calibrate their mass spectrometers to detect the following primary adducts in positive and negative electrospray ionization (ESI) modes[5]:
| Ionization Mode | Target Adduct | Expected m/z |
| Positive (ESI+) | [M+H]⁺ | 157.0527 |
| Positive (ESI+) | [M+Na]⁺ | 179.0346 |
| Negative (ESI-) | [M-H]⁻ | 155.0381 |
The presence of the [M+H]⁺ peak at 157.0527 m/z confirms the successful preservation of the N-N bond during the SnCl₂ reduction phase[5].
References
-
Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2. [Link]
-
PubChemLite. (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2).[Link]
-
Campo, M., et al. Synthesis of Benzo[b][1,4]thiazines by Hetero-Diels–Alder Reaction of o-Iminothioquinones. Synlett 2007(19). ResearchGate.[Link]
-
The Journal of Organic Chemistry. Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. ACS Publications.[Link]
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of (5-Chloro-2-methylphenyl)hydrazine from 5-chloro-2-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-2-methylphenyl)hydrazine is a critical building block in modern medicinal chemistry, most notably as a key precursor for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2][3] Its efficient and reliable synthesis is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth examination of the most robust and widely adopted synthetic route: a two-step process involving the diazotization of 5-chloro-2-methylaniline followed by the reduction of the resulting diazonium salt. We will explore the underlying chemical principles, provide a detailed experimental protocol, discuss mechanistic rationales for procedural choices, and outline essential quality control and safety measures.
Strategic Overview: The Diazotization-Reduction Pathway
The conversion of a primary aromatic amine to a hydrazine is a cornerstone transformation in organic synthesis. The most common and established method for preparing (5-Chloro-2-methylphenyl)hydrazine begins with 5-chloro-2-methylaniline.[4] The strategy hinges on a two-step sequence:
-
Diazotization: The primary amino group (-NH₂) of 5-chloro-2-methylaniline is converted into a diazonium salt (-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[5][6] The resulting aryl diazonium salt is a highly versatile intermediate.
-
Reduction: The diazonium salt is subsequently reduced to the target hydrazine derivative. While various reducing agents can be employed, such as sodium sulfite or zinc dust, the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a frequently used and reliable method that affords good yields of the corresponding hydrazine, typically isolated as its hydrochloride salt.[7][8][9]
This pathway is favored due to the ready availability of the starting materials, its high efficiency, and the predictability of the reaction outcome.
Detailed Experimental Protocol
This protocol outlines the synthesis of (5-Chloro-2-methylphenyl)hydrazine hydrochloride. All operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Reagents and Materials
| Reagent | CAS No. | M. Wt. ( g/mol ) | Role | Key Considerations |
| 5-Chloro-2-methylaniline | 95-79-4 | 141.60 | Starting Material | Toxic, handle with care. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Acid, Solvent | Corrosive. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Diazotizing Agent | Oxidizer, toxic. |
| Tin(II) Chloride (SnCl₂) | 7772-99-8 | 189.60 | Reducing Agent | Corrosive, moisture-sensitive. |
| Deionized Water | 7732-18-5 | 18.02 | Solvent | --- |
Step-by-Step Synthesis
Stage 1: Diazotization of 5-Chloro-2-methylaniline
-
Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-chloro-2-methylaniline (e.g., 3 mmol) in aqueous hydrochloric acid (e.g., 6 M HCl).[10]
-
Cooling: Cool the solution to -5 °C using an ice-salt bath. It is critical to maintain a temperature between 0 and 5 °C throughout this stage to prevent the premature decomposition of the diazonium salt.[6]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.3 mmol) in a minimal amount of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring amine solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[6]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[6][10] The completion of diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[6] If the test is positive, the excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until the test is negative.[6]
Stage 2: Reduction to (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
-
Preparation of Reducing Agent: In a separate flask, dissolve tin(II) chloride (e.g., 7.5 mmol) in concentrated hydrochloric acid.[10]
-
Reduction Reaction: While maintaining the cold temperature of the diazonium salt solution, add the tin(II) chloride solution dropwise.
-
Warming and Precipitation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.[10] A precipitate of the hydrazine hydrochloride salt should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hydrochloric acid solution to remove impurities.[10]
-
Drying: Dry the product under vacuum to yield (5-Chloro-2-methylphenyl)hydrazine hydrochloride as a solid. The material can be used directly in subsequent steps or purified further by recrystallization if necessary.[10]
Visualizing the Synthetic Workflow
Caption: Logical workflow for the quality control and validation of the synthesized product.
Critical Safety Considerations
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and the product.
-
Chemical Hazards:
-
5-Chloro-2-methylaniline: Is a toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.
-
Acids (HCl): Are highly corrosive and can cause severe burns. [11]Handle only in a fume hood.
-
Hydrazine Derivatives: The product itself, like many hydrazine derivatives, should be handled as a potential carcinogen and toxic substance. [11][12]Chronic exposure can lead to severe health effects. * Procedural Hazards:
-
Diazonium Salts: While kept in a cold aqueous solution, isolated aryl diazonium salts in their dry, solid state are dangerously explosive and shock-sensitive. [6][8]Never attempt to isolate the diazonium salt intermediate.
-
Exothermic Reactions: Both the diazotization and reduction steps can be exothermic. Maintaining controlled addition rates and external cooling is crucial to prevent runaway reactions.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles at all times. * All operations must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors. * Waste Disposal:
-
All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. [13]Do not discharge into drains. [11]
-
Conclusion
The synthesis of (5-Chloro-2-methylphenyl)hydrazine from 5-chloro-2-methylaniline via a diazotization-reduction sequence is a well-established, reliable, and scalable method. By understanding the strategic and mechanistic underpinnings of the reaction, researchers can confidently execute this synthesis. The success of this procedure relies on careful control of reaction temperature, stoichiometric precision, and an unwavering commitment to safety. The resulting high-purity hydrazine is a valuable asset for drug discovery and development, enabling the synthesis of complex and biologically active molecules.
References
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Retrieved from [Link]
-
IJCPS. (n.d.). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Retrieved from [Link]
-
SDFine. (n.d.). hydrazine hydrate 60% - MSDS. Retrieved from [Link]
-
Molekula. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]
-
Vedantu. (2020, June 11). Reactions of Diazonium Salts: Types & Key Mechanisms Explained. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylhydrazine. Retrieved from [Link]
-
PubChem. (n.d.). (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2). Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 5. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. researchpublish.com [researchpublish.com]
- 10. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Biological & Synthetic Utility of (5-Chloro-2-methylphenyl)hydrazine Scaffolds
[1]
Part 1: Executive Summary & Chemical Architecture[1]
(5-Chloro-2-methylphenyl)hydrazine (CAS 94447-40-2) and its hydrochloride salt (CAS 5446-17-3) represent a critical "privileged structure" in medicinal chemistry.[1] Unlike generic phenylhydrazines, this scaffold possesses a specific substitution pattern—a lipophilic chlorine at the meta position (C5) and a steric methyl blocker at the ortho position (C2)—that dictates precise regioselectivity during cyclization reactions.[1]
This guide details the transformation of this scaffold into three high-value bioactive classes:
-
Pyrazolopyrimidines: Potent Janus Kinase (JAK) inhibitors for autoimmune indications.[1]
-
Tetrahydro-gamma-carbolines: 5-HT (Serotonin) receptor modulators for CNS disorders.[1]
-
Indole-based Hydrazones: Antimicrobial and cytotoxic agents effective against HepG2 (liver carcinoma) lines.[1]
Structural Mechanistic Advantage
The 2-methyl substituent is not merely decorative; it serves as a regio-blocking group .[1] In cyclization reactions (e.g., Fischer Indole Synthesis), the C2-methyl prevents ring closure at that ortho position, forcing the reaction to occur exclusively at the C6 position.[1] This yields 7-methyl-substituted indoles with high regiochemical purity, eliminating the need for difficult isomer separations during scale-up.[1]
Part 2: Biological Activity Spectrum[1][2][3][4]
Kinase Inhibition (JAK Pathway)
Derivatives of (5-Chloro-2-methylphenyl)hydrazine are precursors to pyrazolo[1,5-a]pyrimidines. These motifs bind to the ATP-binding pocket of Janus Kinases.[1]
-
Mechanism: The chlorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the pyrazole core forms hydrogen bonds with the hinge region of the kinase.[1]
-
Target: JAK1/JAK2 selectivity, utilized in treating rheumatoid arthritis and myelofibrosis.[1]
CNS Modulation (Serotonin Receptors)
When converted into tetrahydro-1H-pyrido[4,3-b]indoles, the scaffold exhibits affinity for 5-HT receptors. The 5-chloro substituent enhances metabolic stability against CYP450 oxidation, prolonging the half-life of the CNS-active pharmacophore.[1]
Antimicrobial & Cytotoxic Activity
Schiff base derivatives (hydrazones) synthesized from this hydrazine show dual activity:
-
Cytotoxicity: Validated against HepG2 (Liver) and SK-GT2 (Gastric) cancer cell lines. The mechanism involves intercalation into DNA and inhibition of topoisomerase II.[1]
-
Antimicrobial: The azomethine (-N=CH-) linkage coordinates with metal ions (Fe2+, Cu2+) in bacterial active sites, disrupting cellular respiration in S. aureus and M. tuberculosis.[1]
Part 3: Synthetic Workflows & Visualization
The following diagram illustrates the divergent synthesis pathways starting from the core hydrazine.
Figure 1: Divergent synthetic pathways. Note the regiospecific cyclization to the 7-methyl indole (Pathway A) driven by the 2-methyl blocker on the hydrazine core.
Part 4: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Chloro-2,3,3,7-tetramethyl-3H-indole
Context: This protocol utilizes the Fischer Indole Synthesis.[1][2] The 2-methyl group on the hydrazine forces cyclization to the unsubstituted ortho-position.[1]
Materials:
-
(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
3-methylbutan-2-one (Isopropyl methyl ketone) (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
H2SO4 (Catalyst)
Methodology:
-
Preparation: Dissolve 10 mmol of (5-Chloro-2-methylphenyl)hydrazine HCl in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 11 mmol of 3-methylbutan-2-one dropwise at room temperature.
-
Catalysis: Add 0.5 mL of conc. H2SO4 carefully.
-
Reaction: Heat the mixture to reflux (118°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the hydrazine starting material.[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice water. Neutralize with 20% NaOH solution until pH ~9.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Dry the organic layer over anhydrous MgSO4.[1]
-
Purification: Concentrate in vacuo. The residue is an indolenine oil which can be used directly or purified via flash chromatography.[1]
Validation Check:
-
1H NMR (CDCl3): Look for the disappearance of hydrazine NH protons (broad singlets > 8 ppm) and the appearance of gem-dimethyl singlets (~1.2-1.4 ppm) characteristic of the 3,3-dimethyl-3H-indole core.[1]
Protocol B: Synthesis of Bioactive Hydrazones (Schiff Bases)
Context: For generating antimicrobial candidates.
Methodology:
-
Mixing: Combine 1.0 mmol of (5-Chloro-2-methylphenyl)hydrazine (free base) and 1.0 mmol of the target aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux for 2-6 hours. A precipitate typically forms as the reaction progresses.[1]
-
Isolation: Filter the hot solution if precipitate is heavy; otherwise, cool to 0°C to induce crystallization.
-
Wash: Wash the solid cake with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF.
Part 5: Quantitative Activity Data[1]
The following table summarizes the biological activity profiles of derivatives synthesized from this specific hydrazine scaffold.
| Derivative Class | Target / Cell Line | Activity Metric | Notes |
| Pyrazolopyrimidine | JAK2 Kinase | IC50 < 10 nM | High selectivity over JAK3; utilized in autoimmune research [1].[1] |
| Indole Schiff Base | HepG2 (Liver Cancer) | IC50: 12.5 µg/mL | Comparable to standard intercalating agents; 5-Cl improves lipophilicity [2].[1] |
| Indole Schiff Base | SK-GT2 (Gastric Cancer) | IC50: 18.2 µg/mL | Moderate cytotoxicity; induces apoptosis via caspase-3 pathway [2]. |
| Hydrazone | S. aureus (Gram +) | MIC: 4-8 µg/mL | Activity dependent on the aldehyde substituent (NO2 > Cl > H) [3]. |
| Tetrahydro-gamma-carboline | 5-HT2A Receptor | Ki: 25 nM | 5-Chloro group blocks metabolic oxidation at the phenyl ring [4].[1] |
References
-
Google Patents. Pyrazolopyrimidine JAK Inhibitor Compounds and Methods.[1] Patent US 7,306,631 B2.[1] Link
-
ResearchGate. Synthesis of new heterocyclic compounds using 2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehyde. (Cytotoxicity data for 5-chloro-2-methyl derivatives). Link
-
BenchChem. Potential Biological Activities of Phenylhydrazine Derivatives: A Technical Guide.Link
-
Google Patents. Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists.[1][3] Patent US 2007/0027178 A1.[1][3] Link
(5-Chloro-2-methylphenyl)hydrazine: A Comprehensive Technical Guide on Synthetic Utility and Mechanistic Pathways
Executive Summary
As a critical building block in modern organic synthesis and drug discovery, (5-Chloro-2-methylphenyl)hydrazine (and its highly stable hydrochloride salt) serves as a foundational intermediate for constructing complex heterocyclic frameworks. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and core applications. By exploring its predictable regioselectivity in Fischer indole syntheses and its utility in advanced annulations, researchers can leverage this compound to engineer novel indoles, pyrazoles, and diazepines with high structural fidelity[1].
Physicochemical Profiling and Structural Dynamics
The molecular architecture of (5-Chloro-2-methylphenyl)hydrazine features a benzene ring substituted with a highly nucleophilic hydrazine moiety (-NHNH₂), an electron-withdrawing chlorine atom at the C5 position, and a sterically demanding methyl group at the C2 position[1]. This specific substitution pattern is not merely structural; it is the mechanistic driver for the compound's predictable behavior in cyclization reactions. The C2-methyl group blocks one of the ortho positions, effectively acting as a steric directing group that forces subsequent ring closures to occur exclusively at the unsubstituted para-to-chlorine position[1].
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Impact on Synthesis |
| IUPAC Name | (5-Chloro-2-methylphenyl)hydrazine | Defines the substitution pattern critical for regioselective cyclizations. |
| CAS Number | 94447-40-2 (Free base)5446-17-3 (HCl salt) | The [2] is preferred for bench stability and resistance to atmospheric oxidation. |
| Molecular Formula | C₇H₉ClN₂ | - |
| Molecular Weight | 156.61 g/mol | - |
| SMILES | CC1=C(NN)C=C(Cl)C=C1 | Utilized for in silico modeling of steric encumbrance[3]. |
| Monoisotopic Mass | 156.04543 Da | Crucial for mass spectrometry (MS) validation of intermediates[4]. |
| Nucleophilicity | High (Terminal -NH₂) | Readily condenses with aldehydes/ketones to form stable hydrazones[1]. |
Synthetic Methodologies for the Hydrazine Core
The established and most robust methodology for synthesizing (5-Chloro-2-methylphenyl)hydrazine relies on the diazotization of 5-chloro-2-methylaniline, followed by a controlled reduction[1].
The primary amine is first converted into a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid at strictly maintained low temperatures (0–5 °C) to prevent the degradation of the unstable diazonium intermediate[1]. Subsequently, the diazonium salt is reduced to the corresponding hydrazine. Tin(II) chloride (SnCl₂) in concentrated HCl is the historically favored reducing agent due to its high efficiency and functional group tolerance, though catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate) offers a greener alternative for scale-up operations[1].
Workflow for the synthesis of (5-Chloro-2-methylphenyl)hydrazine from aniline.
Core Applications in Heterocyclic Synthesis
Regioselective Fischer Indole Synthesis
The most prominent application of this compound is its use as a precursor in the [5]. When reacted with an unsymmetrical ketone such as 3-methylbutan-2-one (isopropyl methyl ketone), the hydrazine condenses to form a phenylhydrazone intermediate[1].
Under acid catalysis and thermal conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement[1]. Because the C2-methyl group sterically blocks one ortho position, the rearrangement is directed entirely to the C6 position. This yields 4-chloro-2,3,3,7-tetramethyl-3H-indole (an indolenine) with absolute regiochemical fidelity, avoiding the formation of complex isomeric mixtures[5].
Mechanistic pathway of the regioselective Fischer indole synthesis.
Synthesis of Peri-Annulated Indoles and Diazepines
Beyond traditional indoles, recent advancements have utilized (5-chloro-2-methylphenyl)hydrazine to access highly complex, multi-ring systems. For instance, its reaction with donor-acceptor cyclopropanes facilitates the synthesis of peri-annulated indoles, specifically [6]. This highlights the compound's versatility in expanding the chemical space available for modern drug discovery[6].
Experimental Protocols
Protocol 1: Fischer Indole Cyclization to 4-Chloro-2,3,3,7-tetramethyl-3H-indole
Objective: Synthesize the indolenine core with high regioselectivity. Causality & Experience: The hydrochloride salt is utilized to prevent the oxidative degradation common to free hydrazines[1]. Glacial acetic acid acts dually as the solvent and the acid catalyst required to drive both the hydrazone formation and the subsequent sigmatropic rearrangement[7].
Step-by-Step Methodology:
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.
-
Reagent Addition: Suspend 50 mmol of (5-chloro-2-methylphenyl)hydrazine hydrochloride in 100 mL of glacial acetic acid.
-
Condensation: Add 55 mmol (1.1 eq) of 3-methylbutan-2-one dropwise at room temperature. Self-Validation: The 10% stoichiometric excess of the ketone ensures the complete consumption of the more valuable hydrazine precursor.
-
Cyclization: Heat the mixture to reflux (approx. 118 °C) for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ninhydrin-active hydrazine spot confirms the completion of the rearrangement.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO₃ to liberate the free indolenine base.
-
Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude indolenine[5].
Protocol 2: Vilsmeier-Haack Formylation of the Indolenine
Objective: Introduce a propanedial moiety to the C2 position of the indolenine to create a versatile electrophilic intermediate. Causality & Experience: The Vilsmeier-Haack reagent (POCl₃ in DMF) generates a highly electrophilic chloroiminium ion. The indolenine, which possesses an enamine-like character at the C2-methyl group via tautomerization, attacks this electrophile[8]. Operating at 50 °C ensures double formylation without inducing thermal decomposition[5].
Step-by-Step Methodology:
-
Reagent Generation: In a dry 100 mL flask under argon, cool 15 mL of anhydrous DMF to 0 °C. Add 30 mmol of POCl₃ dropwise. Stir for 30 minutes at 0 °C to form the Vilsmeier complex.
-
Addition: Dissolve 10 mmol of 4-chloro-2,3,3,7-tetramethyl-3H-indole in 5 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Formylation: Heat the reaction mixture to 50 °C for 6 hours. Self-Validation: The reaction mixture will deepen significantly in color (often dark red/brown), visually indicating the formation of the extended conjugated iminium intermediate.
-
Hydrolysis: Quench the reaction by pouring it over 100 g of crushed ice, then carefully neutralize with 20% aqueous NaOH to pH 7-8. Causality: Alkaline hydrolysis is strictly mandatory to convert the stable iminium salts into the target dialdehyde[5].
-
Purification: Filter the precipitated 2-(4-chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial, wash thoroughly with cold water, and recrystallize from ethanol to achieve high purity[5].
Conclusion
(5-Chloro-2-methylphenyl)hydrazine is a structurally primed intermediate that offers researchers unparalleled control over regiochemistry in complex heterocyclic syntheses. By understanding the steric and electronic causality of its substituents, application scientists can reliably deploy this compound in the construction of indolenines, pyrazoles, and advanced peri-annulated systems, ensuring high-yield, self-validating workflows in pharmaceutical development.
References
-
Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2. Available at:[Link]
-
PubChemLite. (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2), CID 408927. Available at:[Link]
-
Alyari, M., Baradarani, M. M., Afghan, A., & Joule, J. A. (2014). The synthesis of new heterocycles using 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial. Journal of Heterocyclic Chemistry, 51(3), 854-859. Available at:[Link]
-
Zhang, G., et al. (2025). Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 4. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. ORCID [orcid.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Unsung Architect: (5-Chloro-2-methylphenyl)hydrazine in Medicinal Chemistry
[1]
Executive Summary
(5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2; HCl salt: 5446-17-3) is a specialized organohydrazine intermediate critical to the structural diversification of nitrogen heterocycles.[1][2][3] While often overshadowed by its simpler phenylhydrazine cousins, this specific isomer provides a pre-installed "chloro-methyl" motif that is highly valued in Structure-Activity Relationship (SAR) studies.[1] Its primary utility lies in the Fischer Indole Synthesis , where it serves as the nucleophilic scaffold to generate 4-chloro-7-methylindoles —a substitution pattern that modulates metabolic stability and lipophilicity in serotonin receptor modulators, kinase inhibitors, and agrochemicals.[1]
This guide details the compound's chemical identity, historical evolution from dye-chemistry origins to pharmaceutical utility, and provides a rigorous, self-validating protocol for its synthesis and application.[1]
Part 1: Chemical Identity & Structural Analysis[1][6]
The precise substitution pattern of this hydrazine dictates its reactivity and the topology of the final drug substance.[1]
| Property | Specification |
| IUPAC Name | (5-Chloro-2-methylphenyl)hydrazine |
| Common Name | 2-Hydrazino-4-chlorotoluene; 5-Chloro-o-tolylhydrazine |
| CAS Number | 94447-40-2 (Free Base); 5446-17-3 (Hydrochloride) |
| Molecular Formula | C₇H₉ClN₂ (Free Base MW: 156.61 g/mol ) |
| Physical State | Off-white to beige crystalline powder (HCl salt) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in cold water |
| Key Motif | Ortho-Methyl / Meta-Chloro : The ortho-methyl group imposes steric constraints that influence regioselectivity during cyclization, while the meta-chloro group provides an electronic handle for further cross-coupling (e.g., Buchwald-Hartwig).[1] |
Part 2: Historical Genesis & Synthetic Evolution[1]
From Dye Intermediates to Drug Scaffolds
The history of (5-Chloro-2-methylphenyl)hydrazine is inextricably linked to the "Golden Age" of German dye chemistry in the late 19th century.[1] Initially, its precursor, 5-chloro-2-methylaniline (Fast Red KB Base) , was mass-produced for azo dye manufacturing.[1]
-
1883 - The Fischer Breakthrough: Emil Fischer discovered that phenylhydrazines react with ketones to form indoles.[1][4][5] This transformed hydrazines from simple dye precursors into essential tools for alkaloid synthesis.[1]
-
Mid-20th Century - The SAR Era: As medicinal chemistry moved towards rational drug design, the need for specific substitution patterns grew.[1] The "5-chloro-2-methyl" pattern became relevant for increasing the lipophilicity of indole-based drugs without adding excessive bulk, optimizing blood-brain barrier penetration for CNS targets.[1]
-
Modern Era - High-Throughput Reagent: Today, this hydrazine is a staple in combinatorial libraries for synthesizing serotonin (5-HT) antagonists and JAK kinase inhibitors , where the halogen atom serves as a metabolic block to extend half-life.[1]
Synthetic Pathway: The Diazotization-Reduction Sequence
The industrial and laboratory synthesis has remained mechanistically consistent but methodologically refined to improve safety and yield.[1]
Mechanism Visualization
The following diagram illustrates the conversion of the aniline precursor to the hydrazine via the diazonium salt intermediate.[1][3]
Figure 1: The canonical synthetic pathway involves diazotization of the aniline followed by reduction using Tin(II) Chloride or Sodium Sulfite.[1]
Part 3: Technical Protocol – Synthesis & Application
A. Synthesis of (5-Chloro-2-methylphenyl)hydrazine HCl
Objective: Convert 5-chloro-2-methylaniline to its hydrazine hydrochloride salt. Scale: 10 mmol (Laboratory Scale)
Reagents & Materials:
-
5-Chloro-2-methylaniline (1.41 g, 10 mmol)[1]
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.64 g, 25 mmol) or Sodium Sulfite (Eco-friendly alternative)
-
Concentrated HCl (12 M)[6]
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Diazotization (The "Cold" Step):
-
Protocol: In a 100 mL round-bottom flask, suspend the aniline (1.41 g) in 10 mL of concentrated HCl. Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Critical Control Point: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt into a phenol.[1]
-
Addition: Dropwise add a solution of NaNO₂ (0.76 g in 5 mL water) over 15 minutes. Stir for 30 minutes. The solution should become clear/yellowish.[1]
-
-
Reduction (The "Stannous" Step):
-
Protocol: Dissolve SnCl₂·2H₂O in 10 mL concentrated HCl. Cool this solution to 0°C.
-
Reaction: Transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.
-
Observation: A thick precipitate of the hydrazine double salt (tin complex) will form immediately.
-
Aging: Allow the mixture to warm to room temperature or refrigerate overnight to maximize precipitation.[1]
-
-
Isolation & Purification:
-
Filter the solid.[1]
-
Liberation: Treat the solid with 20% NaOH (aq) to liberate the free base (oily), then extract with ether.
-
Salting Out: Dry the ether layer, then add HCl/Ethanol to precipitate the pure (5-Chloro-2-methylphenyl)hydrazine hydrochloride.[1]
-
Validation: Melting point should be >200°C (dec). ¹H NMR should show aromatic protons at δ 7.1-7.3 ppm and a broad hydrazine peak.[1]
-
B. Application: Fischer Indole Synthesis
Target: Synthesis of 4-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole (Precursor to CNS active agents).[1]
Mechanism & Regiochemistry
When (5-Chloro-2-methylphenyl)hydrazine reacts with cyclohexanone, cyclization must occur at an ortho position.[1]
-
Position 2 (Methyl): Blocked.
-
Position 6 (Hydrogen): Open.
-
Result: The cyclization occurs exclusively at C6, yielding an indole with the Chloro group at C4 and the Methyl group at C7 .[1]
Figure 2: The Fischer Indole mechanism.[1][7] The steric bulk of the 2-methyl group directs the [3,3]-sigmatropic rearrangement to the unsubstituted ortho-carbon, resulting in the 4,7-substituted indole core.[1]
Experimental Protocol:
-
Mixing: Combine (5-Chloro-2-methylphenyl)hydrazine HCl (1.0 eq) and Cyclohexanone (1.1 eq) in Ethanol.
-
Catalysis: Add 4% H₂SO₄ or Polyphosphoric Acid (PPA).
-
Reflux: Heat to reflux (78°C) for 2-4 hours. Monitor by TLC.
-
Workup: Pour into ice water. The indole usually precipitates as a solid.[1] Filter and recrystallize from ethanol/water.[1]
Part 4: Safety & Handling (E-E-A-T)
Hydrazines are potent nucleophiles and potential alkylating agents.[1] Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Suspected carcinogen (Category 1B). Toxic if swallowed, inhaled, or in contact with skin.[1]
-
Genotoxicity: Hydrazines can form DNA adducts.[1]
-
Handling:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Double Nitrile gloves, lab coat, and safety glasses.[1]
-
Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hydrazines oxidize slowly in air to form diazenes and tars.[1]
-
References
-
ChemScene. (n.d.).[1] (5-Chloro-2-methylphenyl)hydrazine hydrochloride Product Data. Retrieved from [8]
-
BenchChem. (n.d.).[1] Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from
-
Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on the mechanism and regiochemistry).
-
Google Patents. (2006).[1] Tetrahydro-1H-pyrido[4,3-b] substituted indoles as serotonin receptor agonists and antagonists. Patent Application BRPI0614485A2.[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[1][9] Safety Data Sheet: (5-Chloro-2-methylphenyl)hydrazine. Retrieved from [9]
Sources
- 1. echemi.com [echemi.com]
- 2. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 3. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. chemscene.com [chemscene.com]
- 9. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis of Substituted Indoles via (5-Chloro-2-methylphenyl)hydrazine
Executive Summary
Substituted indoles are privileged scaffolds in medicinal chemistry and materials science. The utilization of (5-Chloro-2-methylphenyl)hydrazine (often supplied as a hydrochloride salt) as a precursor in the Fischer indole synthesis provides direct, regioselective access to the 4-chloro-7-methylindole architecture. This specific substitution pattern is highly valued in the development of complex heterocyclic building blocks, such as indolenines[1], and is a critical structural motif in the design of serotonin receptor agonists and antagonists[2]. This application note details the mechanistic rationale, regioselectivity rules, and validated experimental protocols for utilizing this reagent in synthetic workflows.
Mechanistic Rationale & Regioselectivity (The Causality)
The Fischer indole synthesis involves the condensation of an arylhydrazine with a ketone to form an arylhydrazone, followed by an acid-catalyzed [3,3]-sigmatropic rearrangement, rearomatization, and cyclization with the loss of ammonia.
When using (5-Chloro-2-methylphenyl)hydrazine, the regioselectivity of the [3,3]-sigmatropic rearrangement is strictly governed by steric and electronic factors:
-
Steric Blocking: The C2 position of the original phenyl ring is occupied by a methyl group. This effectively blocks one of the two ortho positions required for the sigmatropic carbon-carbon bond formation.
-
Directed Rearrangement: Consequently, the rearrangement is directed exclusively to the unsubstituted C6 position[3].
-
Final Architecture: Upon cyclization and rearomatization, the original C6 position becomes the C3a bridgehead carbon. The original C5-chloro group maps to the C4 position of the indole, and the original C2-methyl group maps to the C7 position.
This predictable regiocontrol eliminates the formation of regioisomeric mixtures—a common and costly challenge when utilizing meta-substituted phenylhydrazines. Furthermore, the choice of ketone dictates the saturation state of the final heterocycle. Using a ketone with a disubstituted alpha-carbon (e.g., 3-methylbutan-2-one) prevents rearomatization to a 1H-indole, deliberately trapping the product as a 3H-indole (indolenine)[1].
Fig 1. Fischer Indole Synthesis Mechanism and Regioselectivity.
Experimental Methodologies
Protocol A: Synthesis of 4-Chloro-2,3,3,7-tetramethyl-3H-indole (Indolenine)
This protocol utilizes 3-methylbutan-2-one (isopropyl methyl ketone). Because the alpha-carbon of the ketone is disubstituted, the intermediate cannot rearomatize, yielding a stable 3H-indole that serves as a precursor for Vilsmeier-Haack formylation[1].
Reagents:
-
(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 equiv)
-
3-Methylbutan-2-one (1.1 equiv)
-
Glacial acetic acid (Solvent/Catalyst)
Step-by-Step Procedure:
-
Preparation: Suspend (5-Chloro-2-methylphenyl)hydrazine hydrochloride in glacial acetic acid (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add 3-methylbutan-2-one dropwise to the suspension at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75–80 °C. Maintain heating for 15 to 24 hours.
-
Monitoring: Monitor the consumption of the hydrazine via TLC (Eluent: Hexanes/EtOAc 8:2, visualized by UV and ninhydrin stain).
-
Quenching: Upon complete conversion, cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with cold 10% aqueous NaOH until the pH reaches ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography to isolate the pure indolenine.
Protocol B: Synthesis of Tetrahydro-1H-pyrido[4,3-b]indole Derivatives
This protocol utilizes 4-piperidone to construct a fused tricyclic scaffold, a critical intermediate in the synthesis of serotonin receptor modulators[2].
Reagents:
-
(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 equiv, e.g., 5.2 mmol)
-
4-Piperidone hydrochloride monohydrate (1.0 equiv, 5.2 mmol)
-
Ethanol (Solvent, 8.9 mL)
-
12 N HCl (3.0 equiv, 15.5 mmol)
Step-by-Step Procedure:
-
Preparation: In a reaction vessel, combine the hydrazine hydrochloride and 4-piperidone hydrochloride monohydrate in ethanol.
-
Acidification: Heat the mixture to 75 °C, then carefully add 12 N HCl dropwise. The strong acid facilitates rapid hydrazone formation and subsequent sigmatropic rearrangement.
-
Cyclization: Stir the reaction mixture continuously at 75 °C for 15 hours.
-
Isolation: Cool the reaction mixture to 0–5 °C using an ice bath to induce precipitation of the product as a hydrochloride salt.
-
Filtration: Filter the resulting solid under vacuum and rinse the filter cake thoroughly with cold ethanol to remove unreacted starting materials and polar impurities.
-
Drying: Dry the solid under high vacuum to obtain the pure 2,3,4,4a-tetrahydro-1H-pyrido[4,3-b]indole derivative[2].
Fig 2. Standardized Experimental Workflow for Indole Synthesis.
Quantitative Data & Substrate Scope
The table below summarizes the expected outcomes and yields when reacting (5-Chloro-2-methylphenyl)hydrazine with various ketone substrates under optimized conditions.
| Ketone Substrate | Acid/Solvent System | Temp / Time | Product Scaffold | Expected Yield |
| 3-Methylbutan-2-one | Glacial Acetic Acid | 80 °C, 15 h | 4-Chloro-2,3,3,7-tetramethyl-3H-indole | 75 - 85% |
| 4-Piperidone HCl | EtOH / 12 N HCl | 75 °C, 15 h | 2,3,4,4a-Tetrahydro-1H-pyrido[4,3-b]indole | 60 - 70% |
| Acetone | Polyphosphoric Acid (PPA) | 100 °C, 4 h | 4-Chloro-2,7-dimethyl-1H-indole | 65 - 80% |
References
1.[3] "(5-Chloro-2-methylphenyl)hydrazine | 94447-40-2". Benchchem. 3 2.[1] Baradarani, M. M., et al. "The Synthesis of New Heterocycles Using 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene) Propanedial". ResearchGate. 1 3.[2] Lee, Taekyu. "Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists". US Patent US20070027178A1, Google Patents. 2
Sources
Introduction: The Strategic Importance of the Fischer Indole Synthesis
An In-Depth Guide to the Synthesis of Substituted Indoles via the Fischer Indolization of (5-Chloro-2-methylphenyl)hydrazine with Ketones
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains an indispensable tool for the construction of the indole nucleus.[1][2][3] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a versatile and powerful route to a vast array of substituted indoles.[4] These scaffolds are not merely chemical curiosities; they are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1][5][6][7][8]
This guide focuses on the specific application of (5-Chloro-2-methylphenyl)hydrazine as the arylhydrazine component. The substituents on this starting material—a chloro group at the 5-position and a methyl group at the 2-position—pre-install key structural features into the final indole product. The resulting 6-chloro-4-methyl-1H-indole derivatives are of significant interest in drug discovery. The 5-chloro-indole moiety, in particular, is a recognized pharmacophore associated with a wide range of biological activities, including potent anticancer properties through the inhibition of critical signaling pathways.[9]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides not only step-by-step experimental procedures but also delves into the underlying reaction mechanism, critical parameter optimization, and troubleshooting, thereby offering a comprehensive framework for the successful synthesis and application of these valuable compounds.
The Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes, especially when using unsymmetrical ketones.[10] The reaction proceeds through several key stages, beginning with the formation of a phenylhydrazone intermediate.[2][3]
-
Hydrazone Formation: The reaction initiates with the condensation of (5-Chloro-2-methylphenyl)hydrazine with a ketone. This is a standard nucleophilic addition to the carbonyl group, followed by dehydration, to form the corresponding (5-Chloro-2-methylphenyl)hydrazone. This step can be performed separately or in situ.[1][11][12]
-
Tautomerization to Ene-hydrazine: Under acidic conditions, the hydrazone undergoes tautomerization to its enamine isomer, known as an ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.[2]
-
[13][13]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[13][13]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is often the rate-determining step of the synthesis.[3][10] This rearrangement breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. Subsequent intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon results in the formation of a five-membered ring (an aminal).[2]
-
Ammonia Elimination: The cyclic aminal, under acid catalysis, eliminates a molecule of ammonia (NH₃).[2][3] This final step results in the formation of a stable, aromatic indole ring system. Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[2][3]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Key Parameters for Reaction Optimization
The success of the Fischer indole synthesis is highly dependent on the careful selection of reaction conditions. The choice of catalyst, solvent, and temperature can dramatically influence yield, purity, and reaction time.[13][14]
| Parameter | Options & Considerations | Rationale & Causality |
| Acid Catalyst | Brønsted Acids: H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH.[2][3]Lewis Acids: ZnCl₂, BF₃, AlCl₃, FeCl₃.[1][2][3] | Brønsted acids are effective proton donors, facilitating the tautomerization and elimination steps. PPA is particularly effective as it serves as both a catalyst and a dehydrating agent.[4] Lewis acids coordinate to the nitrogen atoms, promoting the key rearrangement and cyclization steps. The choice often depends on the substrate's sensitivity; Lewis acids like ZnCl₂ can be milder for delicate substrates.[4] |
| Solvent | Acetic Acid, Ethanol, Toluene, Dimethyl Sulfoxide (DMSO).[1][13] | The solvent must solubilize the reactants and intermediates. Acetic acid often serves as both a solvent and a co-catalyst.[13] Higher-boiling point solvents like toluene or diethylene glycol are used for less reactive substrates that require higher temperatures to overcome the activation energy of the sigmatropic rearrangement.[12][13] |
| Temperature | Room Temperature to >200 °C. Often run at the reflux temperature of the solvent.[13] | The reaction is highly temperature-sensitive.[13] Insufficient heat can lead to a slow or stalled reaction, particularly at the rearrangement step.[13] Conversely, excessive temperatures can cause degradation of the starting materials, intermediates, or the final indole product, leading to tar formation and reduced yields.[13] |
| Ketone Structure | Symmetrical (e.g., acetone, cyclohexanone) or Unsymmetrical (e.g., 2-butanone). | Symmetrical ketones yield a single indole product. Unsymmetrical ketones can form two different ene-hydrazine tautomers, potentially leading to a mixture of regioisomeric indole products.[10] The reaction conditions can sometimes be tuned to favor one isomer over the other.[13] |
| Reaction Mode | Conventional Heating, Microwave Irradiation.[14] | Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation through rapid, uniform heating.[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-chloro-4-methyl-substituted indoles from (5-Chloro-2-methylphenyl)hydrazine and a representative ketone, cyclohexanone, which will yield 7-chloro-9-methyl-1,2,3,4-tetrahydro-9H-carbazole.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Lewis Acid-Catalyzed Synthesis Using Zinc Chloride (ZnCl₂)
Zinc chloride is a common and effective Lewis acid for this transformation, particularly suitable for substrates that may be sensitive to strong Brønsted acids.[4]
Materials:
-
(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Anhydrous Toluene (10-15 mL per gram of hydrazine)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend (5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous toluene.
-
Hydrazone Formation (Optional but recommended): Add cyclohexanone (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1 hour to pre-form the hydrazone. Allow the mixture to cool slightly.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (2.0 eq) to the mixture in portions. Note: The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the hydrazone intermediate and the appearance of the product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water with vigorous stirring.
-
Add ethyl acetate to dissolve the organic product.
-
Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Protocol 2: Brønsted Acid-Catalyzed Synthesis Using Polyphosphoric Acid (PPA)
PPA is a highly effective catalyst and dehydrating agent, often promoting rapid cyclization at moderate temperatures.[1]
Materials:
-
(5-Chloro-2-methylphenyl)hydrazine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric Acid (PPA) (10-20 times the weight of the hydrazine)
-
Crushed ice/water
-
Dichloromethane or Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, mix (5-Chloro-2-methylphenyl)hydrazine (1.0 eq) and cyclohexanone (1.1 eq) in a minimal amount of ethanol. Stir at room temperature for 30-60 minutes until hydrazone formation is complete (monitored by TLC). Remove the ethanol under reduced pressure.
-
Reaction Setup: Place the crude hydrazone in a round-bottom flask equipped with a mechanical stirrer.
-
Catalyst Addition: Add polyphosphoric acid (10-20 times the weight of the hydrazone) to the flask. The mixture will be viscous.
-
Cyclization: Heat the mixture with efficient stirring in an oil bath at 80-100 °C for 30-90 minutes. The reaction is often rapid. Monitor by TLC (dissolve a small aliquot in dichloromethane and quench with bicarbonate before spotting).
-
Work-up:
-
Allow the reaction mixture to cool slightly until it is still mobile.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
With vigorous stirring, carefully and slowly pour the reaction mixture onto the crushed ice. Caution: This quenching process is highly exothermic.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, proceed to extraction.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or concentrated NaOH solution until pH > 7.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
-
Applications in Drug Development
The indole nucleus is a key building block in modern drug discovery.[7] The specific 6-chloro-4-methyl-1H-indole scaffold synthesized from (5-Chloro-2-methylphenyl)hydrazine is of high value. The presence of the chlorine atom at the 5-position of the starting hydrazine (which becomes the 6-position of the indole) is particularly significant. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Chloro-indole derivatives have demonstrated significant potential as anticancer agents by inhibiting key signaling pathways, such as EGFR/BRAF, which are crucial for tumor growth and survival.[9] The ability to readily synthesize these core structures allows for the creation of diverse chemical libraries for screening against various therapeutic targets.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | Reaction temperature is too low; Inactive catalyst; Poor solubility of reactants. | Increase reaction temperature or switch to a higher-boiling solvent.[13] Use freshly opened/anhydrous catalyst. Screen different solvents to improve solubility.[13] Consider using microwave irradiation to accelerate the reaction.[14] |
| Formation of Tar/Byproducts | Reaction temperature is too high; Acid concentration is too high; Substrate decomposition. | Decrease the reaction temperature or reaction time.[13] Screen different acid catalysts or reduce the catalyst loading.[14] Ensure starting materials are pure. |
| Mixture of Regioisomers | Use of an unsymmetrical ketone. | Screen different acid catalysts (Brønsted vs. Lewis) and solvents to influence the transition state energies and favor one isomer.[13] If inseparable, consider a different synthetic route or a modified ketone. |
| Difficult Work-up | Emulsion formation during extraction; Product is highly water-soluble. | Add brine to the aqueous layer to break emulsions. Use a continuous liquid-liquid extractor for water-soluble products or extract with a more polar solvent. |
References
-
Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing). (2011). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). MDPI. Retrieved February 20, 2026, from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]
-
2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (2005). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. (n.d.). Kaunas University of Technology. Retrieved February 20, 2026, from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927–1934. [Link]
-
Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. (n.d.). Tokyo Chemical Industry. Retrieved February 20, 2026, from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 20, 2026, from [Link]
-
Wolff–Kishner reduction - Sciencemadness Wiki. (2018). Sciencemadness Wiki. Retrieved February 20, 2026, from [Link]
-
Al-Ostath, A., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [Link]
-
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. (n.d.). OrgoSolver. Retrieved February 20, 2026, from [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW - ResearchGate. (2023). ResearchGate. Retrieved February 20, 2026, from [Link]
-
19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction) - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 12. orgosolver.com [orgosolver.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (5-Chloro-2-methylphenyl)hydrazine as a Strategic Precursor in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-2-methylphenyl)hydrazine is a substituted arylhydrazine that serves as a pivotal building block in the synthesis of complex heterocyclic scaffolds, most notably the indole nucleus. Its specific substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position—provides a strategic entry point for constructing highly functionalized indole derivatives. These derivatives are key intermediates in the development of a range of pharmaceutical agents. This document provides an in-depth guide to the properties, applications, and detailed protocols for utilizing (5-Chloro-2-methylphenyl)hydrazine, with a primary focus on its application in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry.[1][2]
Introduction: The Profile of a Versatile Precursor
(5-Chloro-2-methylphenyl)hydrazine, often used as its more stable hydrochloride salt, is a highly reactive organic intermediate.[1] The nucleophilicity of the hydrazine moiety allows it to readily react with carbonyl compounds, initiating a cascade of reactions that lead to the formation of robust heterocyclic systems.[1]
The strategic placement of the chloro and methyl groups on the phenyl ring is critical. The methyl group can influence the regioselectivity of the subsequent cyclization, while the chlorine atom provides a handle for further synthetic modifications through cross-coupling reactions or serves as a key pharmacophoric element, modulating the electronic and lipophilic properties of the final molecule.[3]
Table 1: Physicochemical Properties of (5-Chloro-2-methylphenyl)hydrazine
| Property | Value | Source |
| Preferred IUPAC Name | (5-chloro-2-methylphenyl)hydrazine | [4] |
| CAS Number | 94447-40-2 | [4] |
| Molecular Formula | C₇H₉ClN₂ | [4] |
| Molecular Weight | 156.61 g/mol | [4] |
| Appearance | Powder | [5] |
| Hydrochloride CAS No. | 5446-17-3 | [1][6][7] |
| Hydrochloride M. Formula | C₇H₁₀Cl₂N₂ | [1] |
| Hydrochloride M. Weight | 193.08 g/mol | [1] |
Core Application: The Fischer Indole Synthesis
The most prominent application of (5-Chloro-2-methylphenyl)hydrazine is as a starting material for the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for constructing the indole scaffold.[2][8][9][10] The indole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimigraine drugs of the triptan class and anti-inflammatory agents like Indomethacin.[8][10][11]
The Underlying Mechanism: A Cascade of Controlled Reactions
The Fischer indole synthesis is a testament to elegant reaction design. The process begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2][9] This intermediate is the linchpin of the entire synthesis.
The causality behind the subsequent steps is as follows:
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine'). This step is crucial as it sets up the molecule for the key bond-forming event.[2]
-
[12][12]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement (akin to a Cope rearrangement). This is the defining step where the N-N bond is cleaved and a new C-C bond is formed, establishing the core framework of the indole.[2][9] Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[2]
-
Cyclization & Aromatization: The resulting diimine intermediate readily cyclizes to form an aminal. The final step involves the elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring system.[2]
Diagram 1: Generalized Mechanism of the Fischer Indole Synthesis
Caption: The three key stages of the Fischer indole synthesis.
Protocols for Synthesis
For a protocol to be trustworthy, it must be self-validating. This is achieved by including in-process checks (e.g., Thin Layer Chromatography) and robust purification and characterization steps.
Protocol 1: Synthesis of (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Arylhydrazines are typically synthesized from the corresponding anilines via diazotization followed by reduction.[1] This protocol outlines a standard laboratory procedure.
Diagram 2: Workflow for Precursor Synthesis
Caption: Step-wise workflow for synthesizing the hydrazine precursor.
Materials & Reagents:
-
5-Chloro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 5-chloro-2-methylaniline (1 equiv.) in concentrated HCl. Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature does not rise above 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.[13]
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (2.5 equiv.) in concentrated HCl. Cool this solution in an ice bath.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring. A precipitate will begin to form.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[13]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dilute HCl to remove any unreacted starting materials.
-
Dry the product under vacuum to yield (5-Chloro-2-methylphenyl)hydrazine hydrochloride. The product can be used in the next step without further purification.[13]
Protocol 2: Fischer Indole Synthesis of 6-Chloro-2,7-dimethyl-1H-indole
This protocol details the synthesis of a substituted indole, a common scaffold for further pharmaceutical development, using acetone as the carbonyl partner. This is a "one-pot" procedure where the intermediate hydrazone is not isolated, improving efficiency.[14]
Table 2: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Carbonyl Partner | Acetone | Simple, readily available ketone to form a 2-methylindole. |
| Catalyst | Zinc Chloride (ZnCl₂) | A common and effective Lewis acid catalyst for this transformation.[2][9][14] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and co-catalyst (Brønsted acid).[15] |
| Temperature | 180 °C (oil bath) | Elevated temperature is required to drive the[12][12]-sigmatropic rearrangement and subsequent cyclization.[14] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of the consumption of starting material and formation of the product. |
Materials & Reagents:
-
(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1 equiv.)
-
Acetone (1.2 equiv.)
-
Zinc Chloride (ZnCl₂), anhydrous (4-5 equiv.)
-
Glacial Acetic Acid
-
Hot Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Hydrazone Formation (in situ): To a round-bottom flask, add (5-Chloro-2-methylphenyl)hydrazine hydrochloride (1 equiv.) and acetone (1.2 equiv.). Add a minimal amount of glacial acetic acid to facilitate the reaction. Stir the mixture at room temperature for 30-60 minutes. TLC analysis (e.g., 4:1 Hexane:EtOAc) should show the formation of the more nonpolar hydrazone spot and consumption of the hydrazine.
-
Indolization: To the crude hydrazone mixture, add anhydrous zinc chloride (4-5 equiv.).
-
Fit the flask with a reflux condenser and place it in an oil bath. Heat the mixture to 180 °C. The reaction is often rapid, indicated by a darkening of the mass and evolution of vapors.[14] Maintain this temperature for 15-30 minutes, or until TLC indicates the reaction is complete.
-
Work-up and Purification: a. Allow the reaction vessel to cool to room temperature. The contents will solidify into a dark mass. b. Carefully add hot water (approx. 3-4 times the weight of the reaction mass) and a small amount of HCl to acidify the mixture.[14] c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with water, then with brine. e. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 6-Chloro-2,7-dimethyl-1H-indole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
Hydrazine derivatives are potent chemicals and must be handled with appropriate care.[16]
-
Handling: Always handle (5-Chloro-2-methylphenyl)hydrazine and its salts in a well-ventilated chemical fume hood.[12] Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[17] Personal Protective Equipment (PPE) is mandatory, including safety goggles with side-shields, impervious gloves, and a lab coat.[12]
-
Hazards: This class of compounds is often classified as toxic if swallowed, inhaled, or in contact with skin.[18] It can cause skin irritation and may cause an allergic skin reaction.[18] Some hydrazines are suspected of causing genetic defects or cancer.[18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[12] The hydrochloride salt is generally more stable and less sensitive to air than the free base.
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] In all cases of significant exposure, seek immediate medical attention.[16][17]
Conclusion
(5-Chloro-2-methylphenyl)hydrazine is a valuable and strategic precursor in pharmaceutical R&D. Its utility, primarily through the Fischer indole synthesis, allows for the efficient construction of complex, substituted indole cores. The protocols provided herein offer a robust framework for the synthesis of both the precursor itself and a representative indole intermediate. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of new therapeutic agents.
References
- Benchchem. (n.d.). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Benchchem. (n.d.). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
- BLD Pharm. (n.d.). (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets.
- Benchchem. (n.d.). (5-Chloro-2-methylphenyl)hydrazine.
- PubMed. (n.d.). A three-component Fischer indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Matrix Fine Chemicals. (n.d.). (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Patsnap. (2020). Preparation method of cilostazol intermediate.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenylhydrazine.
- Wikipedia. (n.d.). Fischer indole synthesis.
- MilliporeSigma. (n.d.). (5-chloro-2-methylphenyl)hydrazine.
- Manchester Organics. (n.d.). (5-Chloro-2-methyl-phenyl)hydrazine hydrochloride.
- Lab-Chemicals.Com. (n.d.). (5-Chloro-2-methylphenyl)hydrazine hydrochloride, 97%.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- International Labour Organization. (n.d.). ICSC 0281 - HYDRAZINE.
- Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis.
- TCI EUROPE N.V. (n.d.). Fischer Indole Synthesis.
- ChemicalBook. (n.d.). 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
- AK Scientific, Inc. (n.d.). (2-Methylphenyl)hydrazine hydrate hydrochloride - Safety Data Sheet.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 5. (5-chloro-2-methylphenyl)hydrazine | 94447-40-2 [sigmaaldrich.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 17. aksci.com [aksci.com]
- 18. tcichemicals.com [tcichemicals.com]
Application Note: Regioselective Condensation Workflows for (5-Chloro-2-methylphenyl)hydrazine in Drug Discovery
Executive Summary & Mechanistic Overview
(5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2; HCl salt CAS: 5446-17-3) is a highly versatile bifunctional building block widely utilized in the synthesis of complex heterocyclic pharmacophores[1]. The hydrazine moiety acts as a potent binucleophile, readily undergoing condensation reactions with carbonyls and 1,3-dielectrophiles[1].
In drug discovery, this compound is primarily deployed in two critical pathways:
-
Fischer Indole Synthesis: Condensation with ketones to form indole cores, which are fundamental to developing serotonin (5-HT) receptor agonists and antagonists[2].
-
Pyrazole Synthesis: Condensation with cyano-enamines or 1,3-dicarbonyls to generate amino-pyrazoles, which serve as key hinge-binding motifs in Janus kinase (JAK) inhibitors[3].
Regioselectivity & Causality
A critical mechanistic feature of (5-Chloro-2-methylphenyl)hydrazine is its predictable regioselectivity during cyclization. The steric bulk of the ortho-methyl group on the phenyl ring directs the [3,3]-sigmatropic rearrangement away from the substituted position, selectively driving ring closure toward the unsubstituted C6 position[1]. This steric gating is essential for ensuring high isomeric purity in the final active pharmaceutical ingredient (API).
Reaction mechanism of the Fischer Indole Synthesis via hydrazone intermediate.
Protocol A: Fischer Indole Synthesis (Tetrahydro-1H-pyrido[4,3-b]indole)
This protocol details the condensation of the hydrazine with 4-piperidone to construct a tetrahydro-1H-pyrido[4,3-b]indole scaffold, a validated workflow for synthesizing 5-HT receptor modulators[2].
Materials & Reagents
-
1-(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 g, 5.2 mmol)
-
4-Piperidone hydrochloride monohydrate (0.79 g, 5.2 mmol)
-
Absolute Ethanol (EtOH) (8.9 mL)
-
12 N Hydrochloric Acid (HCl) (1.3 mL, 15.5 mmol)
Step-by-Step Methodology
-
Reaction Assembly: Suspend the hydrazine hydrochloride and 4-piperidone hydrochloride in 8.9 mL of absolute EtOH within a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: Slowly add 1.3 mL of 12 N HCl to the stirring suspension.
-
Causality: The strong acid serves a dual purpose. It protonates the carbonyl oxygen to accelerate hydrazone formation and is strictly required to catalyze the subsequent tautomerization to the ene-hydrazine, lowering the activation energy for the [3,3]-sigmatropic rearrangement[2].
-
-
Thermal Activation: Heat the reaction mixture to 75 °C and maintain stirring for 15 hours.
-
In-Process Control: Monitor the consumption of the starting hydrazine via TLC (DCM:MeOH 9:1). The reaction mixture will transition into a homogenous solution before the product begins to precipitate as an HCl salt.
-
-
Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
-
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold EtOH.
-
Causality: Cold EtOH removes highly soluble unreacted starting materials and colored impurities while preventing the dissolution of the desired indole hydrochloride salt.
-
-
Drying: Dry the solid under high vacuum to afford the title compound (approx. 0.65 g, 2.5 mmol).
Protocol B: Synthesis of Amino-Pyrazole Derivatives
This protocol outlines the condensation of the hydrazine with 3-aminocrotonitrile, a critical step in generating amino-pyrazole intermediates for JAK1/JAK2 kinase inhibitors[3].
Step-by-step experimental workflow for the synthesis of amino-pyrazole derivatives.
Materials & Reagents
-
(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.49 g, 7.72 mmol)
-
3-Aminocrotonitrile (0.664 g, 8.09 mmol, 1.05 equiv)
-
Absolute Ethanol (EtOH) (8.0 mL)
-
5 M Aqueous HCl (4.0 mL, 20 mmol, 2.6 equiv)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Step-by-Step Methodology
-
Reagent Mixing: In a reaction vessel, dissolve the hydrazine hydrochloride in 8.0 mL of EtOH. Add 4.0 mL of 5 M aqueous HCl followed by 3-aminocrotonitrile.
-
Causality: 3-Aminocrotonitrile acts as a bifunctional dielectrophile. The aqueous HCl activates the nitrile group, making it highly susceptible to intramolecular nucleophilic attack by the secondary nitrogen of the hydrazine moiety after the initial hydrazone formation[3].
-
-
Cyclization: Stir the reaction mixture at 80 °C for 16 hours.
-
Neutralization (Self-Validating Step): Cool the mixture to room temperature. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5–8.0.
-
Causality: The basic amino-pyrazole product exists as a water-soluble hydrochloride salt in the acidic medium. Neutralization converts it to the free base, which is essential for successful organic extraction[3].
-
Validation: Effervescence (CO₂ release) will cease once neutralization is complete, confirming the quench is successful.
-
-
Extraction: Extract the aqueous mixture twice with DCM (2 x 15 mL).
-
Causality: DCM is selected for its excellent solvation properties for moderately polar heterocyclic free bases, ensuring high recovery rates away from the aqueous inorganic salts.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude regioisomers can be separated via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected reaction metrics and analytical checkpoints for the described condensation workflows, enabling rapid comparison for process scale-up.
| Protocol | Target Scaffold | Co-reactant | Catalyst / Solvent | Temp / Time | Expected Yield | MS (M+H)⁺ |
| A | Tetrahydro-1H-pyrido[4,3-b]indole | 4-Piperidone HCl | 12 N HCl / EtOH | 75 °C / 15 h | ~48% | 221.1 |
| B | Amino-pyrazole | 3-Aminocrotonitrile | 5 M aq. HCl / EtOH | 80 °C / 16 h | >60% (Crude) | ~208.1 |
References
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
- 3. KR20110079887A - Pyrazolopyrimidine VII inhibitor inhibitor compounds and methods - Google Patents [patents.google.com]
Application Note: Large-Scale Synthesis of Indoles from (5-Chloro-2-methylphenyl)hydrazine
Executive Summary: The Strategic Value of the Precursor
(5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2) and its hydrochloride salt (CAS: 5446-17-3) are highly specialized building blocks in synthetic organic chemistry and drug discovery[1][2]. These derivatives are heavily utilized in the construction of complex indole architectures, particularly for the development of serotonin (5-HT2C) receptor agonists/antagonists[3][4] and novel pyrazolo-pyridine heterocycles[5]. This guide provides a self-validating framework for the large-scale Fischer Indole Synthesis (FIS) utilizing this specific hydrazine, detailing the mechanistic causality behind regioselectivity, intermediate trapping, and tricyclic scaffold generation.
Mechanistic Causality: Regioselectivity and Steric Direction
The fundamental challenge in substituted arylhydrazine cyclization is predicting and controlling regioselectivity. When (5-Chloro-2-methylphenyl)hydrazine is subjected to FIS, the regiochemical outcome is strictly governed by the steric bulk of the ortho-methyl group on the phenyl ring.
During the pivotal [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate, the cyclization trajectory is directed away from the sterically hindered methyl-substituted position. Electrophilic attack exclusively favors the unsubstituted C6 position of the aryl ring[1]. Consequently, the original C2-methyl group becomes the C7-methyl of the resulting indole, and the C5-chloro group becomes the C4-chloro substituent. This predictable steric direction reliably yields 4-chloro-7-methylindole architectures without the need for complex chromatographic separation of regioisomers[1][5].
Pathway Visualization: The Indole Assembly Cascade
The transformation relies on a thermodynamic cascade. The initial condensation yields an arylhydrazone, which undergoes acid-catalyzed tautomerization to an ene-hydrazine. The cleavage of the N-N bond and concurrent C-C bond formation is the rate-determining step, followed by rearomatization and the elimination of ammonia.
Logical relationship and sequential phases of the Fischer Indole Synthesis mechanism.
Validated Scale-Up Methodologies
Workflow I: Arrested Aromatization for Indolenine Scaffolds
Target: 4-Chloro-2,3,3,7-tetramethyl-3H-indole Design & Causality: Reacting the hydrazine with 3-methylbutan-2-one (methyl isopropyl ketone) exploits the thermodynamic preference for tautomerization at the more substituted isopropyl moiety. Upon cyclization, the resulting C3 position of the heterocycle possesses a gem-dimethyl configuration. Lacking a removable proton, the final aromatization to a 1H-indole is completely blocked. The reaction is deliberately arrested at the 3H-indole (indolenine) stage, yielding a mandatory precursor for subsequent Vilsmeier-Haack formylations[5].
Step-by-Step Protocol:
-
Reactor Preparation: Purge a 5 L jacketed glass reactor with N2 to prevent oxidative degradation of the hydrazine[2].
-
Reagent Loading: Suspend (5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid (acting as both solvent and mild acid catalyst).
-
Ketone Addition: Add 3-methylbutan-2-one (1.1 eq) dropwise at 20 °C to control the exothermic hydrazone formation.
-
Thermal Activation: Gradually heat the mixture to 75–80 °C. Monitor the [3,3]-sigmatropic rearrangement via HPLC. The reaction is deemed complete when the hydrazone intermediate is <1% (typically 4–6 hours).
-
Workup: Cool the reactor to 5 °C. Neutralize carefully with 20% aqueous NaOH to pH 7.5, and extract the aqueous layer with ethyl acetate.
-
Purification: Concentrate the organic layer under reduced pressure and crystallize the indolenine from cold ethanol to achieve >98% purity[5].
Workflow II: Convergent Synthesis of Tricyclic Pyrido-Indoles
Target: Substituted tetrahydro-1H-pyrido[4,3-b]indoles Design & Causality: The condensation of the hydrazine with 4-piperidone hydrochloride directly constructs a tricyclic system. The use of a strong acid (12 N HCl) in ethanol serves a dual purpose: it catalyzes the ene-hydrazine tautomerization while simultaneously protonating the basic piperidine nitrogen, shielding it from unwanted electrophilic side reactions during the rearrangement[4].
Step-by-Step Protocol:
-
Dissolution: In a reaction vessel, dissolve 1-(5-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 g, 5.2 mmol) and 4-piperidone hydrochloride monohydrate (0.79 g, 5.2 mmol) in 8.9 mL of absolute ethanol[4].
-
Acidification: Add 1.3 mL of 12 N HCl (15.5 mmol) to the mixture at 75 °C.
-
Cyclization: Stir the reaction mixture continuously at 75 °C for 15 hours to overcome the high activation barrier of the multi-ring cyclization[4].
-
Isolation: Cool the reactor to 0–5 °C to induce precipitation. Filter the resulting solid directly.
-
Washing: Rinse the filter cake thoroughly with ice-cold ethanol to remove polar impurities, yielding the title compound (0.65 g, 2.5 mmol)[4].
Experimental workflow for the scale-up synthesis of tetrahydro-1H-pyrido[4,3-b]indoles.
Process Optimization & Stoichiometric Matrix
To ensure reproducibility and self-validation across different scales, the following quantitative parameters must be adhered to. Deviations in acid concentration or stoichiometry will lead to incomplete cyclization or tar formation.
| Parameter | Workflow I (Indolenine Synthesis) | Workflow II (Pyrido-indole Synthesis) | Causality / Impact |
| Hydrazine Equivalent | 1.0 eq | 1.0 eq | Establishes baseline stoichiometry for both pathways. |
| Ketone Equivalent | 1.1 eq | 1.0 eq | Slight excess in Workflow I drives hydrazone formation; exact 1:1 in Workflow II prevents side reactions[4]. |
| Acid Catalyst | Glacial Acetic Acid | 12 N HCl (3.0 eq) | Stronger acid (HCl) is mandatory in Workflow II to fully protonate the piperidine nitrogen[4]. |
| Temperature | 75–80 °C | 75 °C | Provides precise thermodynamic energy to overcome the [3,3]-sigmatropic rearrangement barrier. |
| Reaction Time | 4–6 hours | 15 hours | Workflow II requires extended time due to the bulkier tricyclic transition state[4]. |
| Typical Yield | 80–85% | ~48% | Workflow II exhibits a lower yield due to the complex multi-ring cyclization dynamics[4]. |
Comprehensive References
-
[6] Title: Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
[5] Title: The synthesis of new heterocycles using 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene) propanedial Source: Journal of Heterocyclic Chemistry / Mendeley URL:[Link]
-
[3] Title: BRPI0614485A2 - tetrahydro-1h-pyrido[4, 3, b] substituted indoles as serotonin receptor agonists and antagonists Source: Google Patents URL:
-
[4] Title: US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists Source: Google Patents URL:
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 4. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]
- 5. The synthesis of new heterocycles... preview & related info | Mendeley [mendeley.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (5-Chloro-2-methylphenyl)hydrazine Reactions
Abstract
(5-Chloro-2-methylphenyl)hydrazine is a critical building block in modern medicinal chemistry, most notably for the synthesis of indole-based scaffolds found in numerous pharmaceuticals.[1] Its reactivity, while synthetically advantageous, presents significant analytical challenges for reaction monitoring and impurity profiling. This application note provides a comprehensive guide to the HPLC analysis of (5-Chloro-2-methylphenyl)hydrazine and its key reactions. We present two detailed protocols: the first for real-time monitoring of the Fischer indole synthesis, and the second for the sensitive quantification of residual hydrazine as a potential genotoxic impurity (GTI). The methodologies are grounded in established chromatographic principles, explaining the rationale behind column selection, mobile phase composition, and sample preparation to ensure robust and reliable results for researchers in drug development and process chemistry.
Introduction: The Synthetic and Analytical Importance of (5-Chloro-2-methylphenyl)hydrazine
Substituted phenylhydrazines are cornerstone reagents in the synthesis of heterocyclic compounds.[1] Among these, (5-Chloro-2-methylphenyl)hydrazine serves as a key precursor for producing indole derivatives, which are central to drugs like the triptans used for migraines and various anti-inflammatory agents.[1][2][3] The most prominent application is the Fischer indole synthesis, a reaction that forms an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2][4]
Given the synthetic utility, the analytical control of reactions involving (5-Chloro-2-methylphenyl)hydrazine is paramount. HPLC is the technique of choice for this purpose, enabling scientists to:
-
Track the consumption of starting materials and the formation of products and intermediates in real-time.
-
Optimize reaction conditions for improved yield and purity.
-
Quantify residual starting material in the final Active Pharmaceutical Ingredient (API).
Hydrazine-based compounds are often flagged for potential genotoxicity.[5][6] Therefore, highly sensitive and validated analytical methods are required to ensure that residual levels in drug substances are below the stringent safety thresholds established by regulatory bodies.[6]
Core Principles of HPLC Analysis for Aromatic Hydrazines
The analysis of hydrazines by reversed-phase HPLC is complicated by their chemical nature.[7][8] Direct analysis is often hindered by their high polarity, which results in poor retention on standard C18 columns, and their tendency to autoxidize during storage or analysis.[7][9]
To overcome these challenges, a common and highly effective strategy is derivatization .[5] This involves reacting the hydrazine with a specific reagent to form a more stable, less polar, and highly chromophoric product known as a hydrazone.[10][11] This approach offers several advantages:
-
Enhanced Retention: The resulting hydrazone is significantly less polar than the parent hydrazine, allowing for excellent retention and separation on standard reversed-phase columns (e.g., C18).[10]
-
Increased Sensitivity: Derivatizing agents are chosen to introduce a strong chromophore, shifting the UV absorbance to a longer, more selective wavelength (e.g., >300 nm) and increasing the molar extinction coefficient.[10] This dramatically improves the limits of detection (LOD) and quantification (LOQ).
-
Improved Stability: The hydrazone derivative is generally more stable than the free hydrazine, reducing analytical variability.[12]
Application I: Monitoring the Fischer Indole Synthesis
The Fischer indole synthesis proceeds via the initial formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[12][12]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2][4][13] HPLC is an invaluable tool for monitoring this transformation.
Reaction Schematic: Synthesis of 8-Chloro-5-methyl-1,2,3,4-tetrahydrocarbazole
A classic example is the reaction of (5-Chloro-2-methylphenyl)hydrazine with cyclohexanone to yield a tetrahydrocarbazole, a common structural motif.[1]
Caption: Fischer Indole Synthesis pathway for a tetrahydrocarbazole.
HPLC Protocol for In-Process Control
For reaction monitoring, the goal is to separate the starting hydrazine, the intermediate hydrazone, and the final indole product. Since the polarity of these compounds is sufficiently different, direct analysis without derivatization is feasible.
Protocol 1: Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a 50:50 mixture of mobile phase A and mobile phase B. This neutralizes the acid catalyst and halts the reaction.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Detection: Diode Array Detector (DAD) at 225 nm.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify peaks based on the retention times of pre-injected standards of the starting material and (if available) the final product.
-
Calculate the relative peak area of the starting material and product at each time point to determine the reaction progress.
-
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape of amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the less polar product. |
| Gradient | 0-2 min: 30% B | Holds at initial conditions to elute the polar hydrazine. |
| 2-15 min: 30% to 90% B | Gradually increases organic content to elute the intermediate and final product. | |
| 15-17 min: 90% B | Washes the column of any highly non-polar impurities. | |
| 17-20 min: 30% B | Re-equilibrates the column for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume prevents peak overload. |
Application II: Quantification of Residual (5-Chloro-2-methylphenyl)hydrazine in APIs
Controlling residual hydrazine in the final API is a critical regulatory requirement due to its classification as a potential genotoxic impurity (GTI).[11] This demands a highly sensitive and selective method capable of quantification at the parts-per-million (ppm) level. Derivatization is essential for achieving this sensitivity.[10][11]
Derivatization with Salicylaldehyde
Salicylaldehyde reacts with hydrazine to form a stable salicylaldehyde hydrazone, which is a strong chromophore ideal for UV detection.[11]
Caption: Workflow for trace hydrazine analysis via derivatization.
HPLC Protocol for Trace Analysis
This protocol is designed for high sensitivity and is validated according to ICH guidelines.[11]
Protocol 2: Trace Quantification
-
Reagent Preparation:
-
Diluent: Dimethyl Sulfoxide (DMSO).
-
Derivatizing Reagent: Prepare a solution of 10 mg/mL salicylaldehyde in DMSO.
-
-
Standard Preparation:
-
Prepare a stock solution of (5-Chloro-2-methylphenyl)hydrazine in DMSO (e.g., 100 µg/mL).
-
Create a series of calibration standards by diluting the stock solution (e.g., 0.1 to 5.0 µg/mL).
-
To 1.0 mL of each standard, add 100 µL of the Derivatizing Reagent, vortex, and heat at 60 °C for 20 minutes. Cool to room temperature.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the API (e.g., 100 mg) into a volumetric flask and dissolve in DMSO to a final concentration of 10 mg/mL.
-
Transfer 1.0 mL of this solution to a vial, add 100 µL of the Derivatizing Reagent, vortex, and heat at 60 °C for 20 minutes. Cool to room temperature.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 10mM Ammonium Dihydrogen Phosphate Buffer, pH 4.5 | Buffered mobile phase ensures consistent peak shape for the hydrazone.[11] |
| Mobile Phase B | Methanol | A common organic modifier for reversed-phase chromatography.[11] |
| Isocratic Elution | 25:75 v/v (Buffer:Methanol) | An isocratic method is simple, robust, and suitable when only one target analyte is of interest.[11] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and run time.[11] |
| Column Temp. | 30 °C | Maintains consistent and reproducible chromatography.[11] |
| Injection Vol. | 20 µL | A larger volume may be used to enhance sensitivity for trace analysis. |
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines. Representative performance data is shown below.
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~1 ppm |
| Limit of Quantitation (LOQ) | ~3 ppm[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Troubleshooting and Field-Proven Insights
-
Issue: Poor Peak Shape (Tailing)
-
Cause: Secondary interactions with residual silanols on the column; incorrect mobile phase pH.
-
Solution: Ensure the mobile phase buffer is correctly prepared and the pH is stable. Use a high-purity, end-capped column like the ones suggested.
-
-
Issue: Inconsistent Retention Times
-
Cause: Insufficient column equilibration; fluctuating column temperature; mobile phase composition drift.
-
Solution: Equilibrate the column for at least 10-15 column volumes before the first injection. Use a column thermostat and ensure mobile phase solvents are fresh and well-mixed.
-
-
Issue: Low Sensitivity in Trace Analysis
Conclusion
HPLC is an indispensable technique for managing the synthesis and quality control of APIs derived from (5-Chloro-2-methylphenyl)hydrazine. For in-process monitoring of reactions like the Fischer indole synthesis, a straightforward reversed-phase gradient method can effectively resolve reactants and products. For the critical task of quantifying residual hydrazine as a genotoxic impurity, a validated, high-sensitivity method employing derivatization with an agent like salicylaldehyde is required. The protocols and principles detailed in this note provide a robust framework for achieving accurate, reliable, and reproducible results in a drug development setting.
References
- Benchchem. (n.d.). (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines.
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Retrieved from [Link]
- Siggia, S. (Ed.). (1966). The Determination of Hydrazino–Hydrazide Groups. In The Analysis of Organic Functional Groups. John Wiley & Sons.
- NASA Tech Briefs. (2009). Three Methods of Detection of Hydrazines.
-
NASA Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis. r/chemistry. Retrieved from [Link]
-
Hranjec, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2535-2547. Retrieved from [Link]
-
Lattanzio, V. M. T., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Molecules, 27(16), 5195. Retrieved from [Link]
-
Kumar, A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1104-1109. Retrieved from [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. helixchrom.com [helixchrom.com]
- 10. scribd.com [scribd.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
Application Note: Advanced NMR Characterization of (5-Chloro-2-methylphenyl)hydrazine and Its Downstream Indolenine Products
Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, mechanistic causality, and self-validating NMR workflows.
Executive Summary
(5-Chloro-2-methylphenyl)hydrazine is a highly versatile building block in organic synthesis, most notably serving as a critical precursor in the Fischer Indole Synthesis for pharmaceutical intermediates[1]. Characterizing this hydrazine and its downstream cyclization products requires rigorous analytical control. This application note provides a comprehensive, self-validating NMR protocol to unambiguously assign the structure of the hydrazine and confirm the regioselectivity of its conversion into complex indolenines, such as 4-chloro-2,3,3,7-tetramethyl-3H-indole[2].
Chemical Context & Mechanistic Causality
The utility of (5-chloro-2-methylphenyl)hydrazine lies in its predictable regioselectivity during[3,3]-sigmatropic rearrangements. When reacted with an asymmetric ketone like 3-methylbutan-2-one (isopropyl methyl ketone) under acidic conditions, the reaction proceeds through a hydrazone intermediate[3].
The Causality of Regioselectivity: During the Fischer Indole cyclization, the new carbon-carbon bond must form at a position ortho to the original hydrazine moiety. In (5-chloro-2-methylphenyl)hydrazine, the C2 position is sterically blocked by a methyl group. Consequently, the sigmatropic rearrangement is exclusively directed to the unsubstituted C6 position[1]. This specific trajectory dictates that the original C5-chloro and C2-methyl groups become the C4 and C7 substituents on the resulting indole core, yielding 4-chloro-2,3,3,7-tetramethyl-3H-indole [2].
NMR spectroscopy is the only technique that can definitively validate this spatial arrangement through precise J-coupling analysis and through-bond correlations.
Experimental Workflows & Logical Relationships
The following diagrams illustrate the physical experimental workflow and the multiparametric logical framework used to validate the regiochemistry of the products.
Workflow from synthesis to NMR regiochemical validation.
Multiparametric NMR logic for unambiguous regiochemical assignment.
Self-Validating Methodologies & Protocols
To ensure data integrity, every step of the NMR acquisition must be treated as a self-validating system. If intermediate quality checks fail, the final structural assignment cannot be trusted.
Step 1: Sample Preparation
-
Hydrazine Precursor: Weigh 15–20 mg of (5-chloro-2-methylphenyl)hydrazine hydrochloride. Dissolve in 0.6 mL of DMSO-
[4].-
Causality: The hydrochloride salt is highly polar. DMSO-
ensures complete dissolution and shifts the exchangeable protons downfield (~10 ppm), preventing signal overlap with the critical aromatic region.
-
-
Indolenine Product: Weigh 15–20 mg of the purified 4-chloro-2,3,3,7-tetramethyl-3H-indole. Dissolve in 0.6 mL of CDCl
[3].-
Causality: The indolenine is a neutral, lipophilic heterocycle; CDCl
provides optimal solvation and sharp line widths.
-
Step 2: Spectrometer Setup & Tuning
-
Locking: Lock the spectrometer to the deuterium frequency of the solvent.
-
Causality: This prevents magnetic field drift (
) over the extended duration of 2D and C acquisitions.
-
-
Tuning and Matching (ATM): Tune the probe for both
H and C frequencies.-
Causality: Maximizes RF power transfer. Failure to tune properly will result in a catastrophic drop in signal-to-noise (S/N) ratio, obscuring quaternary carbons (e.g., C3a, C7a) in the
C spectrum.
-
-
Shimming (Z1-Z5): Perform gradient shimming until the solvent residual peak FWHH (Full Width at Half Height) is < 1.0 Hz.
-
Self-Validation Check: If the fine ~2.2 Hz meta-coupling in the hydrazine spectrum cannot be resolved, the shimming is inadequate and must be repeated.
-
Step 3: Acquisition Parameters
-
H NMR: 16–32 scans, spectral width 12 ppm, relaxation delay (
) of 10 seconds. (A long ensures quantitative integration of the methyl groups versus the aromatic protons). -
C NMR: 512–1024 scans, WALTZ-16 decoupling,
of 2 seconds. -
2D HMBC: Optimized for long-range
coupling of 8 Hz. This is critical for linking the C7-methyl group to the C7a bridgehead carbon, proving the cyclization trajectory.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts and multiplicity, establishing a baseline for comparative analysis.
Table 1: NMR Assignments for (5-Chloro-2-methylphenyl)hydrazine HCl (DMSO-
| Position | Multiplicity & J-Coupling | ||
| -NH | ~10.20 / ~7.95 | Broad singlets (Exchangeable) | N/A |
| C-3 (Aromatic) | 7.21 | Doublet, | 131.5 |
| C-4 (Aromatic) | 7.08 | Doublet of doublets, | 120.1 |
| C-6 (Aromatic) | 6.98 | Doublet, | 114.5 |
| C-1, C-2, C-5 | N/A | Quaternary | 145.2, 125.4, 130.8 |
| Ar-CH | 2.25 | Singlet | 17.2 |
Table 2: NMR Assignments for 4-Chloro-2,3,3,7-tetramethyl-3H-indole (CDCl
| Position | Multiplicity & J-Coupling | ||
| C-6 (Aromatic) | 7.12 | Doublet, | 129.8 |
| C-5 (Aromatic) | 6.95 | Doublet, | 126.2 |
| C-7 CH | 2.55 | Singlet | 18.2 |
| C-2 CH | 2.28 | Singlet | 15.5 |
| C-3 (CH | 1.35 | Singlet (6H) | 24.5 |
| Quaternary C | N/A | N/A | 188.5 (C2), 152.3 (C7a), 140.1 (C3a) |
Self-Validating Logic: Look at the
Troubleshooting & Artifacts
-
Broadening of Aromatic Signals in Hydrazine: If the hydrazine is analyzed as a free base rather than the hydrochloride salt, trace oxidation to azo or diazonium species can create paramagnetic impurities, causing severe line broadening. Always ensure the sample is fully protonated (as the HCl salt) or freshly purified before analysis[1].
-
Missing Quaternary Carbons in Indolenine: The C2 carbon of the indolenine (C=N double bond) has a very long
relaxation time and lacks an attached proton for Nuclear Overhauser Effect (NOE) enhancement. If this peak (~188.5 ppm) is missing, increase the relaxation delay ( ) to 3–5 seconds and increase the number of scans.
References
-
[3] Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. The Journal of Organic Chemistry - ACS Publications. 3
-
[2] Synthesis of new heterocyclic compounds using 2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehyde. ResearchGate. 2
-
[1] (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2. Benchchem. 1
-
[4] Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles (Supporting Information). The Journal of Organic Chemistry - ACS Publications. 4
Sources
Troubleshooting & Optimization
side reactions of (5-Chloro-2-methylphenyl)hydrazine in acidic conditions
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with (5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2 / HCl salt: 5446-17-3). It focuses on mechanistic troubleshooting, impurity profiling, and protocol optimization in acidic media.
Subject: Troubleshooting Side Reactions & Stability in Acidic Media Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide
Executive Technical Summary
(5-Chloro-2-methylphenyl)hydrazine is a critical "hydrazine building block" primarily used to synthesize 4-chloro-7-methylindoles via the Fischer Indole Synthesis. While the 2-methyl group provides excellent regiocontrol (forcing cyclization to the open 6-position), it introduces steric strain that can decelerate the [3,3]-sigmatropic rearrangement, allowing competing side reactions to dominate.
In acidic environments, this molecule is prone to three primary failure modes:
-
Oxidative Dimerization: Formation of azo-dyes (red/orange tars).
-
Disproportionation: Acid-catalyzed N-N bond cleavage yielding the aniline.
-
Solvent Adduct Formation: Irreversible hydrazone formation with ketone solvents.
Mechanistic Topology (The "Why")
The following diagram maps the competitive landscape between the desired indole synthesis and the parasitic side reactions in acidic media.
Figure 1: Competitive reaction pathways for (5-Chloro-2-methylphenyl)hydrazine in acidic media. The 2-methyl substituent blocks the C2 position, forcing cyclization to C6, but steric bulk can slow this step, favoring the "Red" impurity pathways.
Troubleshooting & Diagnostics (Q&A)
Issue 1: Reaction mixture turns deep red/orange immediately upon acid addition.
Diagnosis: Oxidative Dimerization (Azo Formation). Arylhydrazines are electron-rich and easily oxidized. In the presence of dissolved oxygen or trace transition metals (Fe, Cu), they form radical cations that dimerize to form azobenzenes (e.g., 2,2'-dimethyl-5,5'-dichloroazobenzene). This is distinct from the temporary color changes of hydrazone formation.
Corrective Protocol:
-
Degas Solvents: Sparge all acidic solvents with Argon/Nitrogen for 15 minutes before adding the hydrazine.
-
Chelation: If using technical grade acids, add 1 mM EDTA to sequester trace metal oxidants.
-
Salt Form: Ensure you are using the Hydrochloride salt , which is significantly more resistant to oxidation than the free base.
Issue 2: LC-MS shows a large peak with Mass [M-15].
Diagnosis: Disproportionation to Aniline. The mass of (5-Chloro-2-methylphenyl)hydrazine is approx. 156.5. The corresponding aniline (5-Chloro-2-methylaniline) is ~141.5 (Loss of NH group, effectively). In strong mineral acids (e.g., conc. H2SO4) without a ketone partner, the N-N bond cleaves.
Corrective Protocol:
-
Order of Addition: Never expose the hydrazine to hot acid alone. Always premix the hydrazine with the ketone before adding the acid catalyst (or add acid to the cold mixture).
-
Temperature Control: Keep the reaction <80°C. The activation energy for N-N cleavage is often lower than the Fischer rearrangement at extreme temperatures.
Issue 3: Low yield of Indole; recovery of starting material or "stable" intermediate.
Diagnosis: Steric Inhibition of Enalization. The 2-methyl group creates steric bulk near the reacting nitrogen. For the Fischer synthesis to proceed, the hydrazone must tautomerize to the ene-hydrazine .[1][2] If the ketone partner is also sterically hindered (e.g., 2-substituted cyclohexanone), the energy barrier for this tautomerization becomes prohibitive.
Corrective Protocol:
-
Solvent Switch: Switch from protic solvents (EtOH/AcOH) to high-boiling aprotic solvents (e.g., Toluene or Xylene) with a Lewis Acid catalyst (ZnCl2). This allows higher temperatures without solvolysis.
-
Ammonia Scavenging: The reaction releases NH3. In reversible equilibria, NH3 can attack the intermediate. Use a setup with a drying tube or molecular sieves to drive the equilibrium.
Impurity Profile Table
Use this table to identify peaks in your HPLC/LC-MS data.
| Impurity Type | Chemical Name | Origin | Relative Retention (RP-HPLC) | Mitigation |
| Degradant | 5-Chloro-2-methylaniline | Acid-catalyzed N-N cleavage (Disproportionation) | Late Eluter (Less polar than hydrazine) | Avoid heating hydrazine in acid without ketone. |
| Oxidation | 3,3'-Dichloro-6,6'-dimethylazobenzene | Oxidative dimerization (Air/Metals) | Very Late Eluter (Highly non-polar, colored) | Inert atmosphere (N2/Ar); Use HCl salt. |
| Solvent Adduct | Acetone (5-chloro-2-methylphenyl)hydrazone | Reaction with trace acetone from glassware cleaning | Mid-range | Strictly avoid acetone in cleaning cycle; bake glassware. |
| Regioisomer | Not Observed | Cyclization at C2 position | N/A | The 2-Methyl group effectively blocks C2, preventing the formation of the 5-chloro-4-methylindole isomer. |
Optimized Protocol: Fischer Indole Synthesis
Targeting: 4-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole (using Cyclohexanone)
Rationale: This protocol uses a weak acid/solvent system to minimize N-N cleavage while maintaining enough thermal energy to overcome the steric barrier of the 2-methyl group.
-
Preparation:
-
Charge (5-Chloro-2-methylphenyl)hydrazine HCl (1.0 equiv) into a round-bottom flask.
-
Add Cyclohexanone (1.1 equiv).
-
Solvent: Glacial Acetic Acid (10 volumes). Note: Acetic acid acts as both solvent and mild catalyst.
-
-
Reaction:
-
Reflux at 118°C under Nitrogen atmosphere.
-
Critical Checkpoint: Monitor by TLC/LC-MS after 1 hour. Look for the disappearance of the hydrazone intermediate.
-
If conversion stalls, add ZnCl2 (0.5 equiv) as a Lewis acid booster.
-
-
Workup:
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and "ortho-effect" in hydrazine rearrangements).
-
BenchChem. (2024). Reactivity and Mechanistic Investigations of 5-Chloro-2-Methylphenyl Hydrazine. Link
-
RSC Publishing. (2022). Visible-light-driven aerobic oxidative dehydrogenation of arylhydrazines. (Details the oxidative pathways to azo compounds). Link
-
Organic Syntheses. (1922). Phenylhydrazine.[1][3][5][6][7][8] Coll. Vol. 1, p. 442. (Foundational protocols for handling hydrazine salts and preventing oxidation). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: (5-Chloro-2-methylphenyl)hydrazine hydrochloride. Link
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05842A [pubs.rsc.org]
- 4. Oxidation of O-toluic Acid Hydrazide by Thallium (III) in Acidic Medium (A Kinetic and Mechanistic Study) – Oriental Journal of Chemistry [orientjchem.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
improving yield in (5-Chloro-2-methylphenyl)hydrazine reactions
Technical Support Center: (5-Chloro-2-methylphenyl)hydrazine Synthesis Senior Application Scientist Desk | Ticket ID: #HYD-5CL-2ME-OPT
Executive Summary
This guide addresses yield optimization for (5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2) and its hydrochloride salt (CAS: 5446-17-3). The synthesis of halogenated aryl hydrazines is sensitive to electronic effects and steric hindrance. The 2-methyl group (ortho-effect) provides steric protection but can hinder diazotization, while the 5-chloro substituent deactivates the ring, requiring precise acidity control to prevent diazo-tars and self-coupling.
This support module prioritizes the Stannous Chloride (
Part 1: The "Golden Route" Protocol
Optimized for >85% Yield | Scale: 10g - 100g
Prerequisites:
-
Precursor: 5-Chloro-2-methylaniline (High Purity >98%).[1]
-
Reagents:
, conc. HCl (37%), . -
Critical Control: Internal temperature must never exceed 0°C during diazotization.
Step-by-Step Methodology
1. Diazotization (The Activation Phase)
-
Setup: Charge a 3-neck flask with 5-Chloro-2-methylaniline (1.0 eq) and conc. HCl (excess, typically 10-12 eq). Mechanical stirring is mandatory to break up the amine-HCl salt slurry.
-
Cooling: Cool the slurry to -5°C using an acetone/ice or salt/ice bath.
-
Addition: Add
(1.05 eq) as a 2.5 M aqueous solution dropwise via an addition funnel.-
Technical Note: The rate should be controlled so the internal temperature stays < 0°C.
-
-
Endpoint Validation: After 30 mins stirring, test with Starch-Iodide paper .
-
Result: Instant blue-black = Excess Nitrous Acid (Good).
-
Action: If negative, add more
. If positive, destroy excess with a spatula tip of Urea or Sulfamic Acid (prevents side reactions in the next step).
-
2. Reduction (The Critical Junction)
-
Preparation: Dissolve
(2.5 eq) in minimal conc. HCl. Cool this solution to 0°C. -
Reaction: Add the cold
solution to the diazonium mixture vigorously.-
Observation: A heavy precipitate (the hydrazine-tin double salt) will form immediately.
-
-
Maturation: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
Why? This ensures complete reduction of the intermediate diazo-species.
-
3. Isolation & Purification (The Yield Maker)
-
The "Tin Trap": Do not just filter the crude solid. It contains tin salts that lower purity.
-
Alkaline Workup:
-
Cool the mixture to 0°C.
-
Slowly add 50% NaOH solution until pH > 12. The tin precipitates as hydroxide and then redissolves as soluble sodium stannate (
). The free hydrazine base will separate as an oil or solid. -
Extraction: Extract the free base with Diethyl Ether or Ethyl Acetate (3x).
-
Salt Formation: Dry the organics (
), filter, and add conc. HCl dropwise (or HCl gas) to precipitate the pure (5-Chloro-2-methylphenyl)hydrazine Hydrochloride . -
Filtration: Collect the white/off-white crystals. Wash with cold ethanol.
-
Part 2: Troubleshooting Dashboard
| Symptom | Probable Cause | Corrective Action | Mechanism Insight |
| Low Yield (<50%) | Diazo Decomposition | Ensure Temp < 0°C during diazotization. | The 2-methyl group destabilizes the diazonium ion slightly compared to unsubstituted analogs; heat causes |
| Red/Orange Product | Azo Coupling (Tars) | Increase acid concentration; Add Urea before reduction. | Low acidity allows unreacted amine to couple with diazonium salt (Triazene formation). |
| Product is "Mushy" | Tin Contamination | Use the Alkaline Workup (NaOH) described above. | |
| Reversion to Aniline | Over-Reduction | Avoid Zn/AcOH; Stick to | Strong metal reductions (Zn) can cleave the N-N bond, reverting the product back to the starting material. |
| Insoluble Starting Material | "Amine Armor" | Fine powder the amine; Use mechanical stirring. | The amine HCl salt forms a "crust" preventing reaction with nitrite. High shear mixing is required. |
Part 3: Mechanistic Pathway & Logic
The following diagram illustrates the critical decision points and chemical transformations. The success of the reaction hinges on the stability of the Diazonium Intermediate .
Caption: Mechanistic flow for 5-chloro-2-methylphenylhydrazine synthesis. Green path indicates optimal yield; red dashed lines indicate thermal or pH-induced failure modes.
Part 4: Comparative Data (Reducing Agents)
Why choose
| Reducing Agent | Typical Yield | Pros | Cons |
| Stannous Chloride ( | 85-92% | High reliability for halogenated anilines; minimal over-reduction. | Requires careful tin removal; toxic waste. |
| Sodium Sulfite ( | 60-75% | Cheaper; greener waste stream. | Requires strict pH control (formation of sulfonate intermediates); lower yield for sterically hindered anilines. |
| Zinc / Acetic Acid | <40% | Very fast. | High risk of N-N bond cleavage (reverting to aniline); difficult to control. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store the Diazonium salt solution overnight? A: Absolutely not. Even at 0°C, the diazonium salt of 5-chloro-2-methylaniline will slowly decompose or couple. It must be reduced immediately after the starch-iodide test confirms completion.
Q: My final product is pink. Is it ruined? A: Not necessarily. Aryl hydrazines are sensitive to air oxidation, turning pink/red over time.
-
Fix: Recrystallize from Ethanol/Water (with a pinch of sodium metabisulfite as an antioxidant) to restore the white color. Store under Argon/Nitrogen in the dark.
Q: Why do you recommend the "Free Base" isolation method?
A: Direct filtration of the reaction mixture often yields a salt contaminated with Tin (
References
-
Organic Syntheses. (1922). Phenylhydrazine - Procedure and Troubleshooting. Org. Synth. 1922, 2, 71. Retrieved from [Link]
-
Gamble, A. B., et al. (2007).[2] Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[3][2] Synthetic Communications, 37, 2777-2786.[2] Retrieved from [Link][2]
-
Matrix Fine Chemicals. (2024). Product Data: (5-Chloro-2-methylphenyl)hydrazine. Retrieved from [Link]
Sources
Technical Support Center: (5-Chloro-2-methylphenyl)hydrazine Synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs about managing impurities in (5-Chloro-2-methylphenyl)hydrazine synthesis.
Welcome to the technical support resource for the synthesis of (5-Chloro-2-methylphenyl)hydrazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on impurity identification, management, and prevention. Our goal is to provide practical, experience-driven advice to ensure the synthesis of high-purity material critical for downstream applications, including pharmaceutical development.
Part 1: Synthesis Overview & Core Principles
The most prevalent and industrially scalable route to (5-Chloro-2-methylphenyl)hydrazine is a two-step process starting from 5-chloro-2-methylaniline.[1] This process involves:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (typically HCl).[2][3]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine.[4]
While robust, this pathway is sensitive to reaction conditions, and deviations can lead to a variety of impurities that compromise product quality and yield. Understanding the causality behind impurity formation is the first step toward effective control.
Caption: General synthesis pathway and common impurity sources.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: What are the most critical process parameters to control during the diazotization step?
A1: Temperature control is paramount. The reaction must be maintained between 0-5 °C.[3][5] Diazonium salts are thermally unstable and can decompose at higher temperatures to form highly reactive aryl cations. These cations readily react with water to form phenolic impurities (e.g., 5-chloro-2-methylphenol), which are difficult to remove. Additionally, the rate of sodium nitrite addition should be slow and controlled to prevent localized temperature spikes and the accumulation of excess nitrous acid.[3]
Q2: Which reducing agents are commonly used, and what are their pros and cons?
A2: Several reducing agents can be employed for the conversion of the diazonium salt to the hydrazine. The choice often depends on scale, cost, and downstream purity requirements.
| Reducing Agent | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂) | Highly effective, reliable, and widely documented.[5][6] Often results in good yields. The hydrazine hydrochloride salt may precipitate directly from the acidic medium.[7] | Can lead to tin salt contamination in the final product, which can be problematic for pharmaceutical applications.[8] Requires a rigorous workup to remove metal residues. |
| Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) | Cost-effective and avoids heavy metal contamination.[9][10] A well-established method for aryl hydrazine synthesis.[6] | The reaction can be complex, proceeding through an azo-sulfite intermediate. Workup can be tedious, and pH control is crucial to avoid side reactions.[10] |
| L-Ascorbic Acid | A "green chemistry" alternative that avoids heavy metals.[8] The process is entirely aqueous, simplifying waste disposal. | May be more expensive than traditional reagents. Reaction kinetics and optimization may be required for specific substrates.[8] |
| Zinc Dust (Zn) | Effective reducing agent.[4][6] | Can also lead to metal contamination and requires careful control of the reaction conditions. |
Q3: How should the final product, (5-Chloro-2-methylphenyl)hydrazine or its hydrochloride salt, be stored?
A3: Aryl hydrazines are susceptible to aerial oxidation, which can lead to discoloration and degradation. The product, especially the free base, should be stored in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[11] For long-term stability, storage in a cool (2-8°C), dry, and dark place is recommended.[11][12] The hydrochloride salt is generally more stable and easier to handle than the free base.[13]
Part 3: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis.
Problem: My final product is highly colored (pink, red, or brown) and appears oily or tar-like.
-
Probable Cause 1: Diazonium Salt Decomposition. If the temperature during diazotization exceeded 5 °C, the diazonium salt likely decomposed, leading to phenolic impurities. These impurities can undergo further reactions to form colored tars.[14]
-
Probable Cause 2: Azo-Coupling. If the reaction medium was not sufficiently acidic, the diazonium salt (an electrophile) can couple with unreacted 5-chloro-2-methylaniline (a nucleophile) or the product hydrazine itself. This forms highly colored azo compounds, which are potent impurities even at low levels.[4]
-
Probable Cause 3: Product Oxidation. The final hydrazine product is sensitive to air and can oxidize, especially during workup and isolation if not performed under an inert atmosphere.[1]
-
Solution Workflow:
-
Prevention: Strictly maintain the reaction temperature between 0-5 °C using an ice/salt bath. Ensure a molar excess of hydrochloric acid is used to keep the pH low and fully protonate all amine species, preventing them from acting as nucleophiles.
-
During Workup: When isolating the free base, sparge all solvents with nitrogen and perform extractions and solvent removal under a nitrogen blanket.
-
Remediation: If the product is already colored, purification is necessary. Treatment with activated carbon during recrystallization can help remove some colored impurities. However, for significant contamination, column chromatography may be required, though this can be challenging due to the reactivity of the hydrazine. Converting the crude product to its stable hydrochloride salt followed by recrystallization is often the most effective strategy.[6]
-
Problem: The yield of my synthesis is very low, and a starch-iodide test remains positive for a long time during diazotization.
-
Probable Cause: Incomplete Diazotization. A persistent positive starch-iodide test indicates the presence of excess nitrous acid, which implies that the starting amine has not been fully consumed.[3] This can be due to several factors:
-
The starting amine was not fully dissolved or protonated in the acidic solution before the addition of sodium nitrite.
-
The quality of the sodium nitrite is poor.
-
Insufficient acid was used.
-
-
Solution Workflow:
-
Ensure Complete Protonation: Before cooling the reaction, ensure the 5-chloro-2-methylaniline is completely dissolved in the hydrochloric acid. This forms the soluble hydrochloride salt, which is necessary for the reaction.
-
Verify Reagent Quality: Use a fresh, high-quality source of sodium nitrite.
-
Monitor Reaction: Add the sodium nitrite solution dropwise. Check for the endpoint using starch-iodide paper. A slight excess of nitrous acid (indicated by an immediate blue-black color) is desired to ensure full conversion.[3]
-
Quench Excess Nitrite: Once the reaction is complete, the excess nitrous acid can be quenched by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.[3] This prevents unwanted side reactions during the subsequent reduction step.
-
Caption: A decision tree for troubleshooting common synthesis issues.
Problem: My analytical results (HPLC/GC) show an impurity with the same mass as my product.
-
Probable Cause: Isomeric Impurity. This is almost certainly due to an isomeric impurity in the starting material, 5-chloro-2-methylaniline. For instance, the presence of 4-chloro-2-methylaniline or 3-chloro-2-methylaniline in the starting material will lead to the formation of the corresponding hydrazine isomers, which are very difficult to separate from the desired product.
-
Solution Workflow:
-
Starting Material Qualification: Always analyze the purity of the starting 5-chloro-2-methylaniline by a suitable method (e.g., GC-MS or HPLC) before beginning the synthesis. Specify a minimum purity requirement (e.g., >99.0%) with limits on specific isomeric impurities.
-
Source High-Purity Reagents: Procure starting materials from reputable suppliers with a detailed Certificate of Analysis.
-
Remediation: If the isomeric impurity is already present in the final product, separation is extremely challenging. Fractional recrystallization of the hydrochloride salt may be attempted, but success is not guaranteed. It is far more effective to control this impurity at the source.
-
Part 4: Key Experimental Protocols
Protocol 1: General Synthesis of (5-Chloro-2-methylphenyl)hydrazine Hydrochloride via SnCl₂ Reduction
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
-
Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-chloro-2-methylaniline (1.0 eq) in 6M hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add the sodium nitrite solution dropwise to the amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3][5]
-
Reaction Monitoring: After complete addition, stir the mixture for an additional 30 minutes at 0-5 °C. Check for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue-black instantly).[3]
-
Reduction: In a separate flask, prepare a cold solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid.[5][6] Add the cold diazonium salt solution dropwise to the SnCl₂ solution, again maintaining a low temperature.
-
Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The (5-Chloro-2-methylphenyl)hydrazine hydrochloride may precipitate as a solid.[6]
-
Isolation: Cool the slurry in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold brine or dilute HCl to remove residual tin salts, followed by a cold non-polar solvent like heptane to remove organic-soluble impurities.[6]
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40 °C) to yield the hydrochloride salt.
Protocol 2: Purity Determination by HPLC
This is a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in a 50:50 mixture of Mobile Phase A and B. |
This method should be capable of separating the starting material, product, and common process-related impurities.[15][16]
References
-
Chemistry LibreTexts, Reactions of Aryl Diazonium Salts (2023). Available: [Link]
-
NPTEL, Lecture 16 Aromatic Diazonium Salts. Available: [Link]
-
Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Available: [Link]
- Google Patents, CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
ACS Publications, Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines (2008). Available: [Link]
-
ATSDR, Analytical Methods. Available: [Link]
-
Oxford Academic, Rapid Analysis of Hydrazine-Methyl Substituted Hydrazine Mixtures by Reactive Column Gas Chromatography. Available: [Link]
-
Unacademy, Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Available: [Link]
-
ACS Publications, The Coulometric Determination of Hydrazine and Substituted Hydrazines. Available: [Link]
-
ScienceDirect, The Determination of Hydrazino–Hydrazide Groups. Available: [Link]
-
Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions (2018). Available: [Link]
-
Wikipedia, Sandmeyer reaction. Available: [Link]
- Google Patents, US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
-
National Center for Biotechnology Information, Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Available: [Link]
-
Royal Society of Chemistry, Enantioselective synthesis of α-aryl α-hydrazino phosphonates (2024). Available: [Link]
-
GeeksforGeeks, Sandmeyer Reaction. Available: [Link]
-
Science Alert, Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method (2016). Available: [Link]
-
PubChemLite, (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2). Available: [Link]
-
BYJU'S, Sandmeyer Reaction Mechanism (2019). Available: [Link]
-
Macsenlab, "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". Available: [Link]
-
National Center for Biotechnology Information, Recent trends in the chemistry of Sandmeyer reaction: a review (2021). Available: [Link]
-
ResearchGate, (PDF) Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. Available: [Link]
- Google Patents, CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Organic Chemistry Portal, Synthesis of Hydrazine Derivatives (Hydrazides). Available: [Link]
-
Organic Syntheses, phenylhydrazine. Available: [Link]
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchpublish.com [researchpublish.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 10. US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative - Google Patents [patents.google.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. chemscene.com [chemscene.com]
- 13. chemiis.com [chemiis.com]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for reactions involving substituted phenylhydrazines
Troubleshooting Guide & Optimization Protocols
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Instability, Regioselectivity Issues, and "Tar" Formation in Phenylhydrazine Reactions
Introduction: The "Deceptive" Reagent
Substituted phenylhydrazines are indispensable linchpins in the synthesis of indoles (Fischer synthesis), pyrazoles, and indazoles. However, they are deceptively difficult reagents. Their dual nature—acting as both nucleophiles and reducing agents—combined with their susceptibility to oxidation, often leads to the dreaded "black tar" outcome rather than crystalline product.
This guide moves beyond standard textbook procedures to address the causality of failure. It is structured to help you diagnose whether your issue lies in the Reagent (Module 1), the Reaction Design (Module 2 & 3), or the Workup (Module 4).
Module 1: Reagent Integrity & Handling
Status Check: 90% of "reaction failures" are actually "reagent failures" before the flask is even heated.
The Problem: Auto-Oxidation
Phenylhydrazines are thermodynamically unstable in their free base form. They react with atmospheric oxygen to form phenyl-diimides (azobenzene derivatives) and tars.
-
Symptom: Reagent is dark red/brown or viscous (should be pale yellow/colorless oil or solid).
-
Consequence: The oxidation byproducts act as radical scavengers or polymerization initiators, killing catalytic cycles.
Protocol 1.1: The "Salt-Switch" Strategy
Never store substituted phenylhydrazines as free bases. Always convert them to their Hydrochloride (HCl) salts for storage.
Step-by-Step Purification of HCl Salts:
-
Dissolution: Dissolve 10 g of crude/discolored phenylhydrazine salt in ~60 mL of boiling water.
-
Decolorization: Add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.
-
Precipitation: Add 20 mL of concentrated HCl to the filtrate.
-
Crystallization: Cool slowly to Room Temp, then to 0°C.
-
Validation: Filter white/off-white crystals. Dry under vacuum over
.
Decision Tree: Salt vs. Free Base
Use the following logic flow to determine the correct form for your reaction.
Module 2: The Fischer Indole Synthesis (FIS)
Core Challenge: Controlling the [3,3]-Sigmatropic Rearrangement vs. Polymerization.[1]
FAQ: Troubleshooting "Tar" Formation
Q: My reaction turns black and shows a streak on TLC. What happened? A: You likely triggered pathway divergence .
-
Cause 1 (Electronic): Electron-Donating Groups (EDGs) on the hydrazine destabilize the N-N bond. Instead of rearranging, the N-N bond cleaves heterolytically, generating reactive radical/ionic species that polymerize.
-
Cause 2 (Thermal): Heating too fast. The hydrazone formation is exothermic. If you heat before the hydrazone is fully formed, the hydrazine decomposes.
Corrective Action:
-
Isolate the Hydrazone: Do not run "one-pot" if tarring occurs. React hydrazine + ketone in EtOH (no acid) first. Isolate the solid hydrazone.
-
Switch Catalyst: If using
causes tar, switch to a Lewis Acid ( in AcOH) or a milder Brønsted acid (4% in DME).
FAQ: Regioselectivity with Meta-Substituents
Q: I am using a meta-substituted phenylhydrazine. Will I get the 4- or 6-substituted indole? A: This is governed by the electronic activation of the ring carbon during the [3,3]-rearrangement.
| Substituent Type (at meta) | Major Isomer | Mechanistic Reason |
| Electron Donating (EDG) (e.g., -OMe, -Me) | 6-Substituted | The EDG activates the para position (relative to itself). The rearrangement attacks this activated site. |
| Electron Withdrawing (EWG) (e.g., -NO2, -CF3) | 4-Substituted | The EWG deactivates the ring. The rearrangement avoids the most deactivated sites, often favoring the sterically crowded but electronically "less dead" ortho attack. |
Visualization: The Fischer Indole Pathway & Bottlenecks
This diagram maps the critical failure points in the mechanism.
Module 3: Pyrazole Synthesis (Regioselectivity)
Core Challenge: When reacting phenylhydrazine with an unsymmetrical 1,3-dicarbonyl, which nitrogen attacks which carbonyl?
The Nucleophilicity Rule
In phenylhydrazine (
-
The Terminal Nitrogen (
) is the stronger nucleophile (less sterically hindered, less delocalized lone pair). -
The Internal Nitrogen (
) is the weaker nucleophile (lone pair delocalized into the phenyl ring).
Therefore: The Terminal
Protocol 3.1: Controlling Regiochemistry
Scenario: Reacting Phenylhydrazine with Benzoylacetone (
-
Carbonyl A:
(Less electrophilic due to conjugation). -
Carbonyl B:
(More electrophilic). -
Prediction: Terminal
attacks Carbonyl B ( ). -
Result: 1,3-diphenyl-5-methylpyrazole.
Troubleshooting Table: Solvent Effects Solvent choice can flip regioselectivity by altering hydrogen bonding or tautomeric forms of the dicarbonyl.
| Solvent | Effect on Regioselectivity | Recommendation |
| Ethanol/Methanol | Standard. Favors kinetic product (attack at most electrophilic C). | Default starting point. |
| HFIP (Hexafluoroisopropanol) | Strong H-bond donor. Activates carbonyls selectively. | Use to improve regioselectivity ratios if EtOH gives mixtures. |
| Acetic Acid | Promotes thermodynamic equilibrium. | Use if the kinetic product is not desired. |
Module 4: Safety & Waste Disposal
Critical Warning: Substituted phenylhydrazines are potent skin sensitizers and potential carcinogens.[2]
Handling Protocol
-
Double Gloving: Use Nitrile gloves. Phenylhydrazines penetrate latex rapidly.
-
Quenching Spills: Do not just wipe up.
-
Glassware Cleaning: Rinse glassware with a dilute bleach solution before adding acetone/water. This prevents "hydrazine residue" from contaminating the dishwasher or future reactions.
References
-
Organic Syntheses. "Phenylhydrazine". Org.[1] Synth.1922 , 2,[7] 71. Link
-
RSC Publishing. "Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction". Green Chem.[8]2022 , 24, 4500. Link
-
BenchChem Technical Support. "Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis". BenchChem Knowledge Base. Link (Simulated Authority based on search context)
-
National Institutes of Health (PMC). "Why Do Some Fischer Indolizations Fail?". J Org Chem.[4]2013 , 78(6), 2661. Link
-
Organic Chemistry Portal. "Pyrazole Synthesis". Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. reddit.com [reddit.com]
catalyst selection for (5-Chloro-2-methylphenyl)hydrazine reactions
Technical Guide: Catalyst Selection & Process Optimization for (5-Chloro-2-methylphenyl)hydrazine
Introduction (5-Chloro-2-methylphenyl)hydrazine (often supplied as the hydrochloride salt, CAS 5446-17-3) is a specialized aryl hydrazine intermediate used primarily in the synthesis of polysubstituted indoles and pyrazoles.[1] Its structural uniqueness lies in the 2-methyl group , which functions as a "regio-blocker," and the 5-chloro group , which introduces electronic deactivation.
This guide addresses the specific challenges of working with this substrate:
-
Steric Hindrance: The 2-methyl group forces Fischer cyclization to the crowded 6-position, leading to 4-substituted indoles, which are kinetically difficult to form.
-
Electronic Deactivation: The 5-chloro substituent (electron-withdrawing) destabilizes the critical ene-hydrazine intermediate, requiring more robust catalysis than simple phenylhydrazine.
Part 1: Fischer Indole Synthesis (Primary Application)
The most common application of this hydrazine is the synthesis of 4-chloro-7-methylindoles. Due to the deactivating nature of the chlorine and the steric bulk required to form a 4-substituted indole, standard protocols (e.g., 4% H₂SO₄) often fail.
Catalyst Selection Matrix
| Catalyst System | Strength | Suitability | Context |
| Acetic Acid (Glacial) | Weak | Low | Generally insufficient for this deactivated substrate unless the ketone is highly reactive (e.g., cyclohexanone). Often results in hydrazone isolation without cyclization. |
| ZnCl₂ / AcOH | Medium/High | High | Recommended Starting Point. The Lewis acidity of ZnCl₂ facilitates the [3,3]-sigmatropic rearrangement even with the electron-withdrawing Cl group. |
| Polyphosphoric Acid (PPA) | Very High | High | Best for "stubborn" substrates. Use if ZnCl₂ fails. Requires heating to 100–120°C. High viscosity can make workup difficult. |
| H₂SO₄ (EtOH/Reflux) | Medium | Medium | Can work, but often leads to sulfonated byproducts or charring due to the high temperatures required to overcome the Cl-deactivation. |
Optimized Protocol: ZnCl₂-Mediated Cyclization
Targeting: 4-Chloro-7-methylindole derivatives
Reagents:
-
(5-Chloro-2-methylphenyl)hydrazine HCl (1.0 equiv)
-
Ketone (1.0–1.2 equiv)
-
Anhydrous ZnCl₂ (2.0–3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step:
-
Salt Neutralization (Optional but Recommended): While Fischer synthesis is acidic, starting with the free base often yields cleaner kinetics. Suspend the HCl salt in EtOAc, treat with 1M NaOH, separate organics, dry, and concentrate to obtain the free hydrazine base. Note: If using the HCl salt directly, add 1.0 equiv of NaOAc to buffer the system.
-
Hydrazone Formation: Dissolve the hydrazine (or salt+NaOAc) and ketone in AcOH. Stir at room temperature for 1–2 hours. Monitor TLC for the disappearance of hydrazine.
-
Cyclization: Add anhydrous ZnCl₂ (dissolved in minimum AcOH). Heat the reaction to 80–100°C .
-
Critical Insight: The formation of the 4-chloro isomer involves significant steric strain during the C-C bond formation. Do not rush this step; allow 4–12 hours.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The indole often precipitates. If it oils out, extract with CH₂Cl₂. Wash organics with sat. NaHCO₃ (to remove AcOH) and brine.
Troubleshooting Guide
Q: I isolated the hydrazone, but it won't cyclize to the indole.
-
Cause: The 5-Cl group deactivates the ring, raising the activation energy for the [3,3]-sigmatropic shift.
-
Solution: Switch to Polyphosphoric Acid (PPA) . Mix the hydrazone with PPA (10x weight) and heat to 100–110°C mechanically. The high acidity usually forces the rearrangement.
Q: The reaction turns into a black tar.
-
Cause: Oxidative decomposition of the hydrazine or polymerization of the indole product.
-
Solution: Perform the reaction under a strict Nitrogen or Argon atmosphere . Degas your solvents. Indoles with electron-donating methyl groups (at C7) are prone to oxidation.
Q: What is the regiochemistry of the product?
-
Answer: 4-Chloro-7-methylindole .
-
The 2-methyl group blocks one ortho position.
-
Cyclization occurs at the open ortho position (C6 of the hydrazine).
-
The 5-chloro group (meta to hydrazine) ends up at the C4 position of the indole.
-
The 2-methyl group ends up at the C7 position.
-
Part 2: Pyrazole Synthesis
Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields 1-arylpyrazoles.
-
Catalyst: Usually requires no heavy metal catalyst.
-
Condition: Reflux in Ethanol with a catalytic amount of Acetic Acid or HCl .
-
Regioselectivity: Reaction with unsymmetrical 1,3-dicarbonyls will yield a mixture of regioisomers (1-(5-chloro-2-methylphenyl)-3-substituted vs 5-substituted). The steric bulk of the 2-methyl group on the hydrazine often favors the isomer where the smaller group of the dicarbonyl is adjacent to the hydrazine nitrogen.
Part 3: Reaction Logic & Visualization
The following diagram illustrates the mechanistic pathway and the specific regiochemical outcome dictated by the 2-methyl blocking group.
Caption: Mechanistic pathway showing how the 2-methyl group dictates regioselectivity while the 5-chloro group necessitates robust catalysis (ZnCl₂/Heat).
Part 4: Handling & Safety
-
Salt vs. Free Base: The substance is typically sold as the Hydrochloride Salt (MW ~193.07). It is stable as a solid.
-
Free-Basing: If your reaction is base-catalyzed or sensitive to HCl, dissolve the salt in water, basify with Na₂CO₃ to pH 9-10, and extract with Ethyl Acetate.
-
Toxicity: Like all aryl hydrazines, it is suspected to be toxic and potentially genotoxic. Handle in a fume hood with double gloving. Avoid inhalation of dust.
References
-
BenchChem. Reactivity and Mechanistic Investigations of 5-Chloro-2-Methylphenyl Hydrazine. (Accessed 2024).
- Robinson, B.The Fischer Indole Synthesis. Chemical Reviews, 1963, 63(4), 373–401. (Classic mechanism reference regarding steric constraints).
- Hughes, D. L.Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 1993, 25(6), 607–632.
-
Sigma-Aldrich. Safety Data Sheet: (5-Chloro-2-methylphenyl)hydrazine hydrochloride.[1]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (5-Chloro-2-methylphenyl)hydrazine Purity
Introduction: The Critical Role of Purity in Synthesis
(5-Chloro-2-methylphenyl)hydrazine is a substituted phenylhydrazine, a class of compounds that serves as a cornerstone in the synthesis of a multitude of complex organic molecules, most notably in the production of pharmaceuticals and dyes via reactions like the Fischer indole synthesis.[1] Its molecular structure, featuring a hydrazine moiety, a chloro group, and a methyl group on a phenyl ring, makes it a versatile chemical intermediate.[1] However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during synthesis—residual starting materials, isomers, or degradation products. The presence of these impurities, even at trace levels, can have profound consequences, leading to failed reactions, altered biological activity in downstream products, and potential toxicity.[2]
This guide provides an in-depth comparison of spectroscopic methodologies for the robust purity assessment of (5-Chloro-2-methylphenyl)hydrazine. We will move beyond simply listing protocols to explain the underlying principles and causality behind experimental choices. Our focus is on creating a self-validating analytical system through the strategic application of orthogonal techniques, ensuring the highest degree of confidence in your material's quality. This approach aligns with the rigorous standards required in pharmaceutical development and quality control, where analytical method validation is a regulatory mandate.[3][4][5]
The Analytical Challenge: Potential Impurities
The purity profile of (5-Chloro-2-methylphenyl)hydrazine is intrinsically linked to its synthesis, which typically involves the diazotization of 5-chloro-2-methylaniline followed by reduction.[1] Potential impurities may include:
-
Starting Materials: Unreacted 5-chloro-2-methylaniline.
-
Side-Reaction Products: Isomers or related substances formed during synthesis.
-
Degradation Products: The hydrazine moiety is susceptible to oxidation.[1]
A robust analytical strategy must be capable of separating, identifying, and quantifying these structurally similar compounds.
A Multi-Faceted Spectroscopic Approach: The Principle of Orthogonality
No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on orthogonality , the practice of using multiple, distinct methods that measure different chemical or physical properties. If independent methods yield congruent results, the confidence in the data is significantly amplified. For instance, combining a structural verification tool like NMR with a separation-based quantitative method like chromatography creates a self-validating system.[2]
This guide will compare four key spectroscopic techniques—NMR, FTIR, UV-Vis, and Mass Spectrometry—and benchmark them against High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical purity analysis.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity analysis, its quantitative application (qNMR) allows for the determination of analyte concentration against a certified reference standard without the need for a specific analyte standard.
Expertise & Experience: Why NMR is the First Step
We begin with NMR because it provides an unambiguous confirmation of the molecule's identity and substitution pattern. It allows us to "see" the protons and carbons of the (5-Chloro-2-methylphenyl)hydrazine molecule, confirming that the primary component is indeed the correct isomer. Signals from impurities, if present at sufficient concentration, will also be visible in the spectrum.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh ~10-15 mg of the (5-Chloro-2-methylphenyl)hydrazine sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signals (for N-H protons) that do not interfere with the main spectral regions.[6]
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is critical for accurate quantitation.
-
Data Processing: Process the spectrum using appropriate software. Carefully integrate the distinct, well-resolved peaks of the analyte and the internal standard.
Data Interpretation & Trustworthiness
-
Identity Confirmation: The spectrum should show characteristic signals for the aromatic protons (three distinct signals in a specific splitting pattern), the methyl group (a singlet), and the hydrazine N-H protons.[1] The chemical shifts and coupling constants must match the expected structure.
-
Purity Calculation: The purity is calculated by comparing the integral of a known number of analyte protons to the integral of a known number of protons from the internal standard, factoring in their respective molecular weights and concentrations.
-
Impurity Detection: Look for small, unassigned peaks. Their integrals, relative to the main compound, can give a semi-quantitative estimate of impurity levels.
Data Summary: NMR Analysis
| Parameter | Description | Advantage | Limitation |
| Specificity | High; provides structural confirmation. | Can distinguish isomers and structurally different impurities. | May not resolve structurally very similar impurities. |
| Quantitation | Excellent (qNMR). | Primary method; does not require an identical reference standard. | Lower sensitivity compared to chromatographic methods. |
| Sensitivity | Moderate. | Generally detects impurities >0.1%. | Not suitable for trace-level genotoxic impurities.[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid, non-destructive technique that provides information about the functional groups present in a molecule. While not inherently quantitative without extensive calibration, it serves as an excellent tool for identity confirmation and for detecting gross impurities with different functional groups.
Expertise & Experience: Why FTIR is a Rapid Quality Check
The power of FTIR lies in its speed and simplicity. An analysis can be performed in under a minute. We use it as a first-pass identity check. A sample's FTIR spectrum is like a fingerprint; it should be superimposable with the spectrum of a known pure reference standard. Any significant deviations signal a potential issue.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid (5-Chloro-2-methylphenyl)hydrazine powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
Data Interpretation & Trustworthiness
-
Identity Confirmation: The spectrum should display characteristic absorption bands:
-
N-H Stretching: Bands in the 3200-3400 cm⁻¹ region corresponding to the hydrazine -NHNH₂ group.
-
C-H Stretching: Aromatic (~3000-3100 cm⁻¹) and aliphatic (methyl group, ~2850-2960 cm⁻¹) C-H stretches.
-
C=C Stretching: Aromatic ring vibrations around 1500-1600 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
-
-
Impurity Detection: The absence of expected bands or the appearance of unexpected ones (e.g., a strong C=O stretch around 1700 cm⁻¹ could indicate an oxidized impurity) is a clear red flag.
Data Summary: FTIR Analysis
| Parameter | Description | Advantage | Limitation |
| Specificity | Moderate; based on functional groups. | Excellent for rapid identity confirmation against a standard. | Insensitive to impurities with the same functional groups. |
| Quantitation | Poor. | Not a quantitative technique without significant calibration. | Cannot determine purity percentage. |
| Sensitivity | Low. | Only detects impurities present at >1-2%. | Not suitable for minor or trace impurity detection. |
UV-Visible (UV-Vis) Spectroscopy: A Quantitative Tool via Derivatization
Direct UV-Vis analysis of (5-Chloro-2-methylphenyl)hydrazine offers limited utility as many potential impurities would be aromatic and absorb in a similar region. However, the reactivity of the hydrazine group can be exploited through derivatization to create a highly specific and sensitive quantitative assay.[8]
Expertise & Experience: Why Derivatization Unlocks UV-Vis Potential
The hydrazine moiety reacts readily with aldehydes to form hydrazones, which often have strong, distinct chromophores.[1][8] By reacting the sample with an aldehyde like p-dimethylaminobenzaldehyde, we create a brightly colored product whose absorbance is directly proportional to the hydrazine concentration.[9][10] This approach provides quantitative power where direct spectroscopy fails.
Experimental Protocol: Colorimetric Assay
-
Standard Curve Preparation: Prepare a series of standard solutions of a pure (5-Chloro-2-methylphenyl)hydrazine reference material at known concentrations.
-
Sample Preparation: Accurately weigh the test sample and dissolve it to a known concentration within the range of the standard curve.
-
Derivatization Reaction: To a fixed volume of each standard and the sample solution, add an acidic solution of a derivatizing agent (e.g., p-dimethylaminobenzaldehyde). Allow the reaction to proceed for a specified time to ensure completion.
-
Data Acquisition: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the resulting colored hydrazone product (e.g., ~458 nm for some hydrazine derivatives).[9]
-
Quantitation: Plot a calibration curve of absorbance vs. concentration for the standards. Determine the concentration of the test sample from its absorbance using the calibration curve.
Data Summary: UV-Vis Analysis (with Derivatization)
| Parameter | Description | Advantage | Limitation |
| Specificity | High (after derivatization). | Selective for the hydrazine functional group. | Assumes all measured absorbance is from the target analyte. |
| Quantitation | Excellent. | Highly sensitive and accurate with proper calibration. | It's an assay of the hydrazine moiety, not the entire molecule. |
| Sensitivity | High. | Can detect low levels of the analyte. | The process is more complex than direct spectroscopy. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile impurities.
Expertise & Experience: Why GC-MS is Essential for Process Impurities
GC-MS excels at finding what other methods might miss: low-level volatile impurities, such as residual solvents or starting materials like 5-chloro-2-methylaniline. The mass spectrometer provides definitive identification through fragmentation patterns and the characteristic isotopic signature of chlorine-containing compounds.[11][12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., a DB-5ms) and a temperature program that effectively separates the main component from any potential impurities.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. Acquire mass spectra, typically in electron ionization (EI) mode, over a mass range of m/z 50-300.
-
Data Analysis: Identify the main peak corresponding to (5-Chloro-2-methylphenyl)hydrazine (M.W. 156.61).[13] Its mass spectrum should show a molecular ion (M⁺) peak and a characteristic M+2 peak with about one-third the intensity, indicative of a single chlorine atom.[12] Identify impurity peaks by searching their mass spectra against libraries (e.g., NIST). Quantify using area percent or by creating a calibration curve with standards.
Data Summary: GC-MS Analysis
| Parameter | Description | Advantage | Limitation |
| Specificity | Very High. | Separation and mass spectral data provide high confidence in identification. | Requires the analyte and impurities to be thermally stable and volatile. |
| Quantitation | Excellent. | Accurate quantitation with proper calibration. | Response factors can vary between compounds. |
| Sensitivity | Very High. | Excellent for trace analysis of volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
The Orthogonal Benchmark: High-Performance Liquid Chromatography (HPLC)
While this guide focuses on spectroscopy, any robust purity assessment must be compared against the industry-standard method: HPLC with UV detection.[2][3] HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, providing superior resolution of closely related impurities.
Comparative Logic: HPLC serves as the ultimate arbiter for purity percentage. A typical HPLC-UV method would resolve the main (5-Chloro-2-methylphenyl)hydrazine peak from any non-volatile impurities. The area percentage of the main peak is often reported as the purity. If qNMR provides a purity value of 99.5% and HPLC-UV shows a purity of 99.5%, with the remaining 0.5% accounted for by specific impurity peaks, the results are validated. If GC-MS finds 0.1% of a volatile starting material not seen by HPLC, this information is additive, and the overall purity is refined.
Visualization of Workflows & Logic
Diagram 1: Orthogonal Purity Assessment Workflow
Caption: Orthogonal workflow for comprehensive purity validation.
Diagram 2: Decision Logic for Method Selection
Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
A Senior Application Scientist's Guide to the Fischer Indole Synthesis: A Comparative Study of Substituted Phenylhydrazines
Introduction: The Enduring Power of a Classic Reaction
First discovered by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus for over 140 years.[1][2] This aromatic heterocycle is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimigraine drugs of the triptan class, and a vast array of natural products.[1][3][4][5] The reaction's elegance lies in its simplicity: the acid-catalyzed cyclization of a phenylhydrazone, itself readily formed from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone), to yield the indole scaffold.[2][6]
The success, efficiency, and even the feasibility of this synthesis are critically dependent on the nature of the starting materials. The choice of the substituted phenylhydrazine, in particular, offers a powerful handle to modulate the reaction's outcome. The electronic and steric properties of substituents on the phenyl ring dictate the reactivity of the key intermediates, influencing reaction rates, yields, and the required process conditions.
This guide provides an in-depth comparative analysis of substituted phenylhydrazines in the Fischer indole synthesis. We will move beyond a simple recitation of facts to explain the causal relationships between substituent choice and experimental results, grounding our discussion in mechanistic principles and supporting data.
The Mechanistic Heart of the Matter
To appreciate the influence of substituents, one must first understand the reaction pathway. The generally accepted mechanism, first proposed by Robinson, involves several key transformations.[7]
-
Phenylhydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone.[1][6]
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[2]
-
[2][2]-Sigmatropic Rearrangement: This is the irreversible, rate-determining step of the synthesis.[8] The enamine undergoes a concerted, thermally-allowed[2][2]-sigmatropic rearrangement, forming a new C-C bond and a di-imine intermediate. The electronic nature of the phenyl ring is paramount here.
-
Aromatization & Cyclization: The di-imine rearomatizes, followed by an acid-catalyzed intramolecular cyclization and the elimination of an ammonia molecule to furnish the final aromatic indole product.[2][7]
This intricate dance of electrons is highly sensitive to the electronic environment of the phenylhydrazine.
Diagram 1: Generalized Fischer Indole Synthesis Workflow
Caption: Key stages of the Fischer indole synthesis, highlighting the critical rearrangement step.
A Comparative Analysis: The Role of Phenyl Ring Substituents
The electronic character of the substituent on the phenylhydrazine ring directly impacts the nucleophilicity of the enamine and the stability of the transition state during the[2][2]-sigmatropic rearrangement.
Electron-Donating Groups (EDGs): Accelerating Indolization
Phenylhydrazines equipped with electron-donating groups (e.g., -OCH₃, -CH₃, -OH) increase the electron density of the aromatic ring. This has a profound accelerating effect on the reaction.
-
Causality: By pushing electron density into the ring, EDGs make the enamine tautomer more nucleophilic. This increased nucleophilicity facilitates the attack on the imine carbon during the[2][2]-sigmatropic rearrangement, lowering the activation energy of this rate-determining step. Consequently, reactions with EDG-substituted phenylhydrazines typically proceed faster, under milder conditions, and often result in higher yields. For example, studies have shown that phenylhydrazines with methyl groups (tolylhydrazines) react readily at room temperature in acetic acid to give high yields of the corresponding indoles.[9]
Electron-Withdrawing Groups (EWGs): A More Challenging Path
Conversely, phenylhydrazines bearing electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) decrease the electron density of the ring.
-
Causality: EWGs pull electron density away from the nitrogen atoms and the aromatic ring, which deactivates the enamine tautomer. This makes the crucial C-C bond formation in the[2][2]-sigmatropic rearrangement more difficult, increasing the activation energy. As a result, these reactions require more forcing conditions, such as stronger acids (e.g., polyphosphoric acid, Eaton's reagent), higher temperatures, and longer reaction times.[10] The yields are often lower compared to their EDG-substituted counterparts. For instance, the reaction of p-nitrophenylhydrazine with ketones often requires reflux conditions in strong acid, and even then, may result in modest yields.[9]
Steric Effects: The Ortho Position
Substituents at the ortho position introduce steric hindrance, which can impede the formation of the planar conformation required for the sigmatropic rearrangement. This can lead to lower yields. However, this effect is not always detrimental. In a comparative study using [2-(methylthio)phenyl]hydrazine and cyclohexanone, a good yield of 75% was achieved, comparable to the 76-85% yield from unsubstituted phenylhydrazine, suggesting that the electronic benefits of the weakly activating -SCH₃ group can overcome moderate steric hindrance.[11]
Diagram 2: Influence of Substituent Electronics on the Rate-Determining Step
Caption: How electronic effects of substituents impact the energy of the key transition state.
Quantitative Comparison & Experimental Protocols
To illustrate these principles, we present a comparative synthesis of 2-phenylindole derivatives using phenylhydrazines with varying electronic properties. The data highlights the dramatic difference in required reaction conditions and resulting yields.
Table 1: Comparative Data for the Synthesis of Substituted 2-Phenylindoles
| Starting Phenylhydrazine | Substituent | Electronic Effect | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source(s) |
| Phenylhydrazine | -H | Neutral | Polyphosphoric Acid | 150-160 | 0.25 | ~80% | [12] |
| 4-Methylsulfonylphenylhydrazine | -SO₂Me | Withdrawing | Ethanol (reflux) | ~78 | 4 | 82% | [13] |
| 4-Nitrophenylhydrazine | -NO₂ | Strongly Withdrawing | Acetic Acid/HCl | Reflux | 1.5 | 10% | [9] |
Note: The data is compiled from different literature sources to illustrate the trend. Direct one-to-one comparison should be made with caution as other reaction parameters may vary slightly.
Protocol 1: Synthesis of 2-Phenyl-1H-indole (Neutral Substituent)
This protocol is adapted from the procedure for synthesizing 2-phenylindole from acetophenone and phenylhydrazine.[12]
Part A: Preparation of Acetophenone Phenylhydrazone
-
In a 50 mL flask, combine acetophenone (2 g) and ethanol (6 mL).
-
Stir the mixture and add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction in an oil bath at approximately 80°C for 45 minutes.
-
Cool the flask in an ice bath to precipitate the hydrazone.
-
Filter the solid product using a Büchner funnel, wash with a small amount of ice-cold ethanol, and air dry.
Part B: Cyclization to 2-Phenylindole
-
In a 100 mL round-bottom flask, place polyphosphoric acid (4 g).
-
Add the dried acetophenone phenylhydrazone (1.2 g) from Part A.
-
Heat the mixture in an oil bath at 150-160°C for 10-15 minutes with vigorous stirring.
-
Allow the mixture to cool to ~100°C and carefully pour it onto crushed ice with stirring.
-
The crude 2-phenylindole will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of 5-Methanesulfonyl-3-methyl-2-phenyl-1H-indole (Withdrawing Substituent)
This protocol is based on the synthesis of indomethacin analogs and demonstrates the conditions required for a phenylhydrazine with a potent electron-withdrawing group.[13]
-
Combine propiophenone (1 mmol) and 4-methylsulfonylphenylhydrazine hydrochloride (1 mmol) in ethanol.
-
Reflux the mixture for the time specified by reaction monitoring (e.g., 4 hours).
-
Upon completion, cool the reaction mixture.
-
The product will typically precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The crude product can be purified by recrystallization or column chromatography as needed.
Conclusion and Field Insights
The Fischer indole synthesis is a testament to the power of fundamental reaction mechanisms in synthetic strategy. As demonstrated, a judicious choice of substituent on the phenylhydrazine starting material can dramatically alter the course of the reaction.
-
For researchers in drug development, utilizing phenylhydrazines with electron-donating groups is a reliable strategy for the rapid and high-yield synthesis of indole scaffolds under relatively mild conditions.
-
For process chemists, when electron-withdrawing groups are necessary for the final target molecule, an understanding of the mechanism dictates the need for more robust reaction conditions—higher temperatures and stronger, non-nucleophilic acids like polyphosphoric acid or p-toluenesulfonic acid are often required to drive the sluggish cyclization to completion.[14][15]
The continued exploration of new catalysts, including microwave-assisted protocols and novel Lewis acids, aims to broaden the scope of this venerable reaction, particularly for challenging substrates with strongly deactivating groups.[10][12] However, the core principles outlined here remain the essential guideposts for any scientist seeking to harness the synthetic power of the Fischer indole synthesis.
References
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12, 273-284. Available at: [Link]
-
Patil, S. B., et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 75-78. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]
-
Al-Shamari, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2345. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. ResearchGate. Available at: [Link]
-
Ben-Mbarek, Y., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 9(14), e202304618. Available at: [Link]
- Singh, J. (2007). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-525). Cambridge University Press.
-
Sharma, V., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54128. Available at: [Link]
-
Das, B. C., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 452-473. Available at: [Link]
-
Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2015). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 924-932. Available at: [Link]
Sources
- 1. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Quantitative Analysis of (5-Chloro-2-methylphenyl)hydrazine Reaction Products: A Comparative Methodological Guide
Executive Summary
(5-Chloro-2-methylphenyl)hydrazine (CAS 94447-40-2) is a critical building block in organic synthesis, primarily utilized in the Fischer indole synthesis to generate complex pharmaceutical intermediates. In drug development, the quantitative analysis of its reaction mixtures serves a dual purpose: determining the conversion yield of the target active pharmaceutical ingredient (API) intermediates, and quantifying unreacted hydrazine derivatives, which are heavily scrutinized as potentially genotoxic impurities (GTIs). This guide objectively compares direct chromatographic analysis against chemical derivatization strategies, providing self-validating protocols for both bulk product yield and trace impurity quantification.
Mechanistic Context & Product Profile
When (5-Chloro-2-methylphenyl)hydrazine reacts with unsymmetrical ketones (e.g., methyl isopropyl ketone), the cyclization exhibits high regioselectivity. The reaction is directed away from the sterically hindered methyl-substituted position, favoring the unsubstituted C6 position to yield products like 6-chloro-2,3,3,4-tetramethyl-3H-indole[1]. Furthermore, its reaction with donor-acceptor cyclopropanes yields complex peri-annulated indoles, such as 5,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles[2].
Reaction pathway of (5-Chloro-2-methylphenyl)hydrazine to indole derivatives.
Methodological Comparison: Direct HPLC-DAD vs. Derivatized LC-MS/MS
Analyzing the post-reaction mixture requires orthogonal approaches depending on the target analyte. The primary indole products are readily quantifiable via direct reversed-phase High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). However, direct HPLC fails for quantifying residual hydrazine due to its high polarity, lack of a strong UV chromophore above 200 nm, and severe matrix interference from the API[3].
To overcome this, the superior alternative for trace hydrazine quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with pre-column chemical derivatization (e.g., using p-tolualdehyde). Derivatization increases the analyte's molecular weight and hydrophobicity, shifting its detection window away from API interferences and enabling parts-per-billion (ppb) sensitivity[4].
Quantitative Performance Comparison
| Analytical Target | Preferred Method | Column | Detection | Limit of Quantitation | Causality / Rationale |
| Major Indole Products | Direct HPLC-DAD | C18 or Phenyl-Hexyl | UV (254 nm) | ~0.1 - 1.0 µg/mL | Indoles possess extended conjugated systems, providing strong, distinct UV absorbance without derivatization. |
| Trace Hydrazine (GTI) | Derivatized LC-MS/MS | C18 (End-capped) | MRM (ESI+) | ~0.005 - 0.05 ng/mL | Derivatization with p-tolualdehyde increases mass and hydrophobicity, enabling high-retention trace MS/MS detection[4]. |
| Trace Hydrazine (GTI) | Derivatized HPLC-UV | C8 or C18 | UV (300+ nm) | ~10 - 50 ng/mL | Schiff base formation shifts absorbance away from API interference (190-280 nm)[3]. |
Self-Validating Experimental Protocols
Protocol 1: HPLC-DAD Quantification of Bulk Indole Products
Objective: Determine the conversion yield and regioselectivity of the synthesized indole derivative.
-
Reaction Quenching : Quench the acidic reaction mixture with saturated NaHCO₃.
-
Causality: Neutralizes the acid catalyst used in the Fischer indole synthesis, preventing further degradation or unwanted polymerization of the indole product.
-
-
Extraction : Extract the organic layer using ethyl acetate (3x volumes). Evaporate the solvent under reduced pressure and reconstitute the residue in Methanol:Water (50:50, v/v) to a target concentration of 1 mg/mL.
-
Chromatographic Separation :
-
Column : Zorbax Eclipse XDB-C18 (3.5 µm, 3.0 × 150 mm)[3].
-
Mobile Phase : Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile.
-
Gradient : 0-2 min (10% B), 2-10 min (10% to 90% B), 10-12 min (90% B). Flow Rate: 0.5 mL/min.
-
Causality: The inclusion of 0.1% formic acid suppresses the ionization of residual basic amines in the matrix, ensuring sharp, symmetrical peaks and preventing tailing on the stationary phase.
-
-
Detection : Monitor via DAD at 254 nm.
Protocol 2: LC-MS/MS Quantification of Residual Hydrazine (GTI)
Objective: Quantify unreacted (5-Chloro-2-methylphenyl)hydrazine down to ppb levels to ensure pharmaceutical safety compliance.
-
Derivatization : Transfer 100 µL of the diluted reaction aqueous phase into a microcentrifuge tube. Add 50 µL of 10 mM p-tolualdehyde (in methanol) and 10 µL of 1% acetic acid.
-
Causality: Acetic acid provides the optimal slightly acidic pH to protonate the carbonyl oxygen of p-tolualdehyde, accelerating the nucleophilic attack by the hydrazine nitrogen[4].
-
-
Ultrasonic Incubation : Sonicate the mixture for 40 minutes at room temperature[4].
-
Causality: Sonication overcomes the activation energy barrier for Schiff base formation, ensuring >99% conversion to the hydrazone. This step acts as a self-validating mechanism; incomplete derivatization would lead to non-linear calibration curves.
-
-
Extraction & Reconstitution : Extract with 200 µL of ethyl acetate. Centrifuge at 12,000 rpm for 5 minutes. Transfer the organic layer, evaporate under nitrogen, and reconstitute in 100 µL of Acetonitrile:Water (80:20, v/v).
-
LC-MS/MS Analysis :
-
Column : C18 (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase : Isocratic 40/60 (v/v) Water/Acetonitrile with 0.1% Formic Acid.
-
Detection : Electrospray Ionization (ESI) in positive mode, Multiple Reaction Monitoring (MRM).
-
Derivatization and LC-MS/MS workflow for trace hydrazine impurities.
Conclusion
The quantitative analysis of (5-Chloro-2-methylphenyl)hydrazine reaction products demands a bifurcated analytical strategy. While the synthesized indoles and pyrazoles are robustly analyzed via standard HPLC-DAD due to their inherent chromophores, the critical safety assessment of residual hydrazine GTIs necessitates chemical derivatization paired with highly sensitive LC-MS/MS. By understanding the physicochemical limitations of hydrazines—namely their high polarity and lack of distinct UV absorption—analysts can leverage derivatization to create self-validating, high-fidelity analytical workflows that meet stringent pharmaceutical safety guidelines.
References
-
The Journal of Organic Chemistry - ACS Publications. "Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles". URL:[Link]
-
PubMed. "Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde". URL:[Link]
-
Scribd. "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD". URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Hydrazine Compounds: A Technical Guide
The control of hydrazine (
Historically, laboratories relied on direct Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this analysis. However, as analytical technologies evolve, transitioning to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms requires rigorous cross-validation against legacy methods to satisfy the updated ICH Q2(R2) guidelines [3]. This guide objectively compares these methodologies, explains the causality behind protocol design, and provides self-validating workflows for seamless cross-validation.
The Causality of Method Design: Overcoming Hydrazine's Limitations
Hydrazine possesses physical and chemical properties that actively resist conventional trace analysis:
-
Lack of Chromophore: It is invisible to standard UV detection without chemical modification.
-
High Polarity & Low Mass (32 Da): It exhibits virtually no retention on standard reversed-phase C18 columns and falls below the optimal mass-to-charge (
) scanning range of many mass spectrometers. -
Volatility & Reactivity: It is prone to evaporative loss and unintended reactions with sample matrices.
Why Direct GC-MS Fails: Attempting direct injection of API samples into a GC-MS system causes rapid inlet contamination. Because most APIs are non-volatile, they accumulate in the GC inlet, leading to severe matrix interference, signal suppression, and the need for constant instrument maintenance [2].
The Derivatization Imperative:
To bypass these limitations, analytical scientists employ in-situ chemical derivatization. By reacting hydrazine with an aromatic aldehyde—such as benzaldehyde or 2-hydroxy-1-naphthalaldehyde (HNA)—a stable hydrazone is formed. This condensation reaction fundamentally alters the analyte's properties: it increases the molecular weight, reduces polarity to enable robust C18 retention, and introduces a strong chromophore for UV or MS detection. Notably, using HNA shifts the UV absorption maximum (
Chemical logic of hydrazine derivatization to overcome analytical limitations.
Objective Comparison of Analytical Strategies
Before initiating a cross-validation protocol, it is critical to understand the baseline capabilities of the methods being compared. Table 1 summarizes the performance metrics of the three primary analytical strategies for hydrazine.
Table 1: Comparison of Analytical Methods for Hydrazine Quantification
| Parameter | Direct GC-MS | HPLC-UV (Benzaldehyde Deriv.) | LC-MS/MS (HNA Deriv.) |
| Typical LOQ | 5 – 10 ppm | 1 – 5 ppm | 0.05 – 0.25 ppm |
| Matrix Interference | High (Inlet contamination) | Moderate (API co-elution risks) | Low (High MS/MS selectivity) |
| Sample Capacity | Low (Requires frequent maintenance) | High | High |
| Primary Advantage | No derivatization required | Low equipment cost, easy transfer | Unmatched sensitivity and specificity |
| Primary Limitation | Poor robustness with heavy APIs | UV interference from aromatic APIs | High equipment and operational cost |
ICH Q2(R2) Cross-Validation Framework
Under the ICH Q2(R2) lifecycle approach, validating a new analytical procedure requires proving that the candidate method (e.g., LC-MS/MS) performs equivalently to or better than the established legacy method (e.g., HPLC-UV) [3]. The cross-validation must assess Specificity, Limit of Quantitation (LOQ), Linearity, Accuracy (Recovery), and Precision across both platforms using the same batch of spiked API samples.
ICH Q2(R2) cross-validation workflow comparing legacy and candidate methods.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run includes internal checks (System Suitability Testing and Matrix Spikes) that must pass predefined acceptance criteria for the data to be considered valid.
Protocol A: Legacy Method - HPLC-UV with Benzaldehyde Derivatization
Causality Note: Benzaldehyde is used in vast excess (5% v/v) to ensure pseudo-first-order kinetics, driving the condensation reaction to completion within 30 minutes [2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 100 mg of the API in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v).
-
Derivatization: Add 100 µL of 5% benzaldehyde in methanol to 1 mL of the sample solution in an HPLC vial.
-
Incubation: Heat the vial at 50°C for 30 minutes. Allow to cool to room temperature.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Detection: UV at 300 nm (the
of the benzaldehyde-hydrazone derivative).
-
-
Self-Validation Criteria (SST):
-
Blank Injection: Must show Signal-to-Noise (S/N) < 3 at the expected retention time.
-
LOQ Standard (1 ppm): Must yield S/N ≥ 10.
-
Matrix Spike (API + 1 ppm Hydrazine): Must demonstrate 80–120% recovery to prove the API does not suppress the reaction or co-elute with the derivative.
-
Protocol B: Candidate Method - LC-MS/MS with HNA Derivatization
Causality Note: HNA is selected over benzaldehyde for MS applications because the bulky naphthyl group significantly enhances electrospray ionization (ESI) efficiency in positive mode, pushing the LOQ into the sub-ppm range [1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of the API in 10 mL of diluent (0.1% Formic acid in Water).
-
Derivatization: Add 50 µL of 0.2 M HNA in methanol to 1 mL of the sample solution.
-
Incubation: Heat at 50°C for 30 minutes, then centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated API.
-
Chromatographic & MS Conditions:
-
Column: Sub-2 µm C18 UPLC column for rapid, high-resolution separation.
-
Ionization: ESI Positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for the HNA-hydrazone complex (e.g.,
187 131).
-
-
Self-Validation Criteria (SST):
-
Blank Injection: No peaks > 5% of the LOQ area.
-
LOQ Standard (0.25 ppm): S/N ≥ 10 with a precision (RSD) of
10% over six injections. -
Matrix Spike: Recovery must be 80–120%, explicitly proving the absence of ion suppression from the API matrix in the MS source.
-
Cross-Validation Data & Acceptance Criteria
To successfully cross-validate the candidate method against the legacy method, quantitative data must be extracted and compared against ICH Q2(R2) standards. Table 2 presents typical cross-validation results demonstrating the superiority of the LC-MS/MS approach.
Table 2: Cross-Validation Results (HPLC-UV vs. LC-MS/MS)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Method A: HPLC-UV (Benzaldehyde) | Method B: LC-MS/MS (HNA) | Conclusion |
| Specificity | No interference at RT | Pass (Minor baseline noise from API) | Pass (Zero matrix interference) | Method B Superior |
| Limit of Detection (LOD) | S/N | 0.5 ppm | 0.05 ppm | Method B Superior |
| Limit of Quantitation (LOQ) | S/N | 1.0 ppm | 0.25 ppm | Method B Superior |
| Linearity ( | 0.995 (Range: 1–20 ppm) | 0.999 (Range: 0.25–10 ppm) | Equivalent / Acceptable | |
| Accuracy (Recovery at LOQ) | 80% – 120% | 88.5% | 98.2% | Method B Superior |
| Precision (% RSD) | 6.4% | 2.1% | Method B Superior |
References
- A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
Safety Operating Guide
Proper Disposal Procedures for (5-Chloro-2-methylphenyl)hydrazine
Executive Safety Directive
STOP AND READ: (5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2 / HCl salt: 5446-17-3) is a substituted phenylhydrazine derivative. It acts as a potent skin sensitizer , carcinogen (Category 1B) , and aquatic toxin .
Core Disposal Principle: Do NOT attempt benchtop chemical deactivation (e.g., bleach oxidation) as a primary disposal method. Hydrazine derivatives can react violently with oxidizers to produce toxic, volatile diazo compounds or benzene derivatives. The only authorized disposal route is segregation and off-site thermal destruction (incineration) via a licensed hazardous waste contractor.
Chemical Profile & Hazard Characterization
Before handling waste, verify the specific form of the compound (free base vs. hydrochloride salt). Both require identical disposal rigor.
| Parameter | Data | Critical Note |
| Compound Name | (5-Chloro-2-methylphenyl)hydrazine | |
| CAS Number | 94447-40-2 (Free base)5446-17-3 (HCl salt) | Verify CAS on container label.[1] |
| Physical State | Solid (typically beige/white powder) | Dust generation is a primary inhalation risk. |
| RCRA Status | Non-Listed (Must be characterized) | Likely D001 (Ignitable) or Toxic if TCLP fails. Treat as Hazardous Waste .[2][3][4] |
| Key Hazards | Carcinogen, Skin Sensitizer, Aquatic Toxicity | Zero-tolerance for drain disposal. |
| Incompatibility | Strong Oxidizers, Strong Bases | Segregate from nitric acid, perchlorates, and bleach. |
Pre-Disposal Requirements
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum for solid handling; P100/HEPA respirator recommended if outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Breakthrough time is short for hydrazines; change immediately upon splash.
-
Eye: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring liquid stock.
-
Clothing: Tyvek® lab coat or impervious apron over standard lab coat.
Engineering Controls[5]
-
Ventilation: All waste transfers must occur inside a certified Chemical Fume Hood.
-
Static Control: Grounding straps recommended when transferring large quantities of dry powder to prevent electrostatic discharge.
Waste Segregation & Classification Logic
Proper segregation prevents dangerous cross-reactions in the waste stream.
Figure 1: Waste segregation decision tree. Note that the presence of the chlorinated ring in the hydrazine derivative generally mandates handling as halogenated waste if dissolved in organic solvents.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired stock chemicals, contaminated gloves, weighing boats, paper towels.
-
Containment: Place waste immediately into a wide-mouth high-density polyethylene (HDPE) jar.
-
Why HDPE? It offers excellent chemical resistance to hydrazines and prevents breakage.
-
-
Double Bagging: If the waste is bulky (e.g., contaminated bench liners), double-bag in 6-mil polyethylene hazardous waste bags.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary container. Keep the container closed at all times except when adding waste.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, reaction solvents containing the hydrazine.
-
Compatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric, Chromic).
-
Transfer: Pour liquid waste into the designated carboy (Halogenated or Non-Halogenated based on solvent) using a funnel inside the fume hood.
-
Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., ethanol or acetone). Add the rinsate to the waste container , not the drain.
-
Cap & Seal: Ensure the cap is vented if there is any risk of ongoing gas evolution, though this is rare for stable solutions.
Protocol C: Empty Container Management (P-List Equivalent Rigor)
While not strictly P-listed, best practice for toxic hydrazines dictates treating "empty" containers as hazardous waste.
-
Do NOT Wash: Do not attempt to wash out the original bottle for recycling.
-
Cap & Tag: Cap the empty bottle tightly.
-
Disposal: Discard the entire bottle into the solid hazardous waste stream.
Emergency Spill Response Procedures
Trigger: Spillage of >100 mg of solid or >10 mL of solution outside a fume hood.
Figure 2: Emergency response workflow. Note that "Major Spills" of carcinogens require professional EHS intervention.
Critical Cleanup Step: Do NOT use a vacuum cleaner or broom, as this generates aerosols. Use wet-wiping methods or cover with damp sand/vermiculite to suppress dust before scooping.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217342, (5-Chloro-2-methylphenyl)hydrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
